molecular formula C28H30O10 B15594031 Isophysalin G

Isophysalin G

Número de catálogo: B15594031
Peso molecular: 526.5 g/mol
Clave InChI: JMNMXSXLYDOMTI-QLSCZCNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isophysalin G is a useful research compound. Its molecular formula is C28H30O10 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H30O10

Peso molecular

526.5 g/mol

Nombre IUPAC

(2S,5R,8S,9R,12S,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27+,28?/m1/s1

Clave InChI

JMNMXSXLYDOMTI-QLSCZCNHSA-N

Origen del producto

United States

Foundational & Exploratory

Isophysalin G and Cancer Cells: An In-Depth Technical Guide on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of Isophysalin G in cancer cells is limited in publicly available scientific literature. This guide provides a detailed overview of the well-researched, closely related compound, Isophysalin A , to infer the probable mechanisms of this compound. The structural similarities between these physalins suggest they may share analogous anti-cancer activities. All data, pathways, and protocols detailed below are based on studies of Isophysalin A and other physalins and should be considered as a predictive framework for this compound's activity.

Executive Summary

Isophysalins, a class of steroidal lactones derived from plants of the Physalis genus, have demonstrated significant anti-tumor properties. While research has predominantly focused on compounds like Isophysalin A, the findings provide a strong foundation for understanding the potential therapeutic actions of this compound. The primary anti-cancer activities of Isophysalin A, and by extension likely this compound, are centered on two key areas: the inhibition of cancer stem cell (CSC) properties and the induction of apoptosis .

The inhibition of CSCs is primarily mediated through the STAT3/IL-6 signaling pathway . By suppressing this pathway, Isophysalin A reduces the self-renewal capacity and tumorigenicity of cancer stem cells. Concurrently, the induction of apoptosis is a crucial mechanism for eliminating the bulk of cancer cells. Evidence from related physalins suggests the involvement of the mitogen-activated protein kinase (MAPK) pathways , including ERK, JNK, and p38, in triggering programmed cell death.

This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the key signaling pathways to offer a comprehensive technical guide for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity and Biological Effects

The anti-cancer efficacy of physalins is quantified through various in vitro assays. The following tables summarize key quantitative data for Isophysalin A, which serves as a benchmark for the expected activity of this compound.

Table 1: In Vitro Cytotoxicity of Isophysalin A

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Breast CancerMTS35124[1]
MCF-7Breast CancerMTS35524[1]

Table 2: Effects of Isophysalin A on Cancer Stem Cell Populations

Cell LineParameterTreatmentObservationReference
MDA-MB-231CD44high/CD24low PopulationIsophysalin AReduction from 90.4% to 67.6%[1]
MDA-MB-231 derived mammospheresLate Apoptotic Cell PopulationIsophysalin AIncrease from 9.8% to 36.9%[1]

Core Mechanisms of Action

Inhibition of Cancer Stem Cell Properties via the STAT3/IL-6 Signaling Pathway

A pivotal mechanism of action for Isophysalin A, and likely this compound, is the targeting of cancer stem cells (CSCs). These cells are a subpopulation within a tumor that are responsible for tumor initiation, metastasis, and resistance to conventional therapies. Isophysalin A has been shown to inhibit the stem-like properties of breast cancer cells by suppressing the STAT3/IL-6 signaling pathway.[1]

The proposed mechanism involves the following steps:

  • Inhibition of STAT3 Phosphorylation: Isophysalin A reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylation is essential for the activation of STAT3.

  • Suppression of STAT3 Nuclear Translocation and DNA Binding: By inhibiting phosphorylation, Isophysalin A prevents the translocation of STAT3 to the nucleus and its subsequent binding to the DNA.[1]

  • Downregulation of STAT3 Target Genes: The inhibition of STAT3 activity leads to the downregulation of its target genes, which are crucial for CSC self-renewal and survival, such as c-myc, Oct4, and Nanog.[1]

  • Reduction of IL-6 and IL-8 Levels: Isophysalin A has been observed to decrease the levels of interleukin-6 (IL-6) and interleukin-8 (IL-8), which are inflammatory cytokines that can promote CSC self-renewal through a positive feedback loop with STAT3.[1]

Isophysalin_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes & Translocates IsophysalinG This compound (inferred) IsophysalinG->JAK Inhibits DNA DNA STAT3_dimer->DNA Binds TargetGenes Target Genes (c-myc, Oct4, Nanog) DNA->TargetGenes Transcription CSC_Properties Cancer Stem Cell Properties TargetGenes->CSC_Properties

Inhibition of the STAT3/IL-6 Signaling Pathway by this compound (Inferred).
Induction of Apoptosis via MAPK Signaling Pathways

While specific studies on this compound are lacking, research on the broader class of physalins indicates that they can induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] These pathways, including ERK, JNK, and p38, are central regulators of cell proliferation, differentiation, and apoptosis.

The pro-apoptotic mechanism is thought to involve:

  • Increased Phosphorylation of ERK, JNK, and p38: Physalins lead to an increase in the phosphorylation and, therefore, activation of ERK1/2, JNK, and p38 MAPK.[2]

  • ERK-Mediated Mitochondrial ROS Production: Activated ERK1/2 can induce the production of reactive oxygen species (ROS) in the mitochondria, leading to the release of cytochrome c and the activation of caspases 3, 6, and 9, which execute apoptosis.[2]

  • JNK-Mediated Activation of AP-1: Activated JNK phosphorylates c-Jun, leading to the formation of the transcription factor Activator Protein 1 (AP-1). AP-1 regulates the expression of pro-apoptotic genes.[2]

  • p38-Mediated p53 Activation: The activation of p38 can increase ROS levels, which in turn activates the tumor suppressor protein p53. Activated p53 promotes the transcription of pro-apoptotic proteins like Noxa, BAX, and BAK, while decreasing the expression of the anti-apoptotic protein BCL-2.[2]

Isophysalin_MAPK_Pathway cluster_mapk MAPK Activation cluster_downstream Downstream Effects IsophysalinG This compound (inferred) ERK p-ERK1/2 IsophysalinG->ERK Activates JNK p-JNK IsophysalinG->JNK Activates p38 p-p38 IsophysalinG->p38 Activates Mito_ROS Mitochondrial ROS ERK->Mito_ROS cJun p-c-Jun JNK->cJun p53 p-p53 p38->p53 Caspases Caspase Activation Mito_ROS->Caspases AP1 AP-1 cJun->AP1 Bax_Bak BAX/BAK p53->Bax_Bak Apoptosis Apoptosis Caspases->Apoptosis AP1->Apoptosis Bax_Bak->Caspases Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation CellCulture Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression/Phosphorylation) Treatment->WesternBlot CSC_Assay Cancer Stem Cell Assays (CD44/CD24, Mammosphere Formation) Treatment->CSC_Assay IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Protein Level Analysis WesternBlot->ProteinQuant CSC_Quant CSC Population Analysis CSC_Assay->CSC_Quant Mechanism Elucidation of Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism ProteinQuant->Mechanism CSC_Quant->Mechanism

References

Isophysalin G: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest within the scientific community due to its potential therapeutic properties. Physalins are characteristic secondary metabolites of plants belonging to the Physalis genus (Solanaceae family) and are known for a wide array of biological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification from Physalis species, a summary of quantitative data, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in various species of the Physalis genus, which are distributed in tropical and subtropical regions worldwide. While many Physalis species are known to produce physalins, this compound has been notably isolated from Physalis angulata and Physalis alkekengi. These plants are often used in traditional medicine, suggesting a long-standing recognition of their bioactive compounds.

The concentration of this compound and other physalins can vary depending on the plant species, the specific part of the plant (leaves, stems, calyces, or fruits), and the developmental stage at the time of harvest.

Isolation and Purification of this compound

The isolation of this compound from Physalis species is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for physalin isolation.

Experimental Protocol: Isolation and Purification

1. Plant Material Preparation:

  • Collect fresh aerial parts (leaves and stems) of Physalis angulata.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol (B129727) (or 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Perform the extraction process three times to ensure maximum yield.

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Fractionation):

  • Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

  • The physalin-rich fraction is typically found in the chloroform or ethyl acetate fraction. Concentrate these fractions using a rotary evaporator.

4. Chromatographic Purification:

  • Column Chromatography:

    • Subject the concentrated chloroform/ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualizing with UV light or an appropriate staining reagent.

    • Pool the fractions containing compounds with similar TLC profiles to this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using preparative HPLC on a C18 column.

    • A suitable mobile phase would be a gradient of acetonitrile (B52724) and water.

    • Monitor the elution at a specific wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Quantitative Data

Specific quantitative data for the yield of this compound from Physalis species is not extensively reported in publicly available literature. However, data on the total physalin content and the yields of other major physalins provide a useful reference.

Plant SpeciesPlant PartCompoundYieldReference
Physalis minimaVarious tissuesTotal Physalins0.07 - 9.89 mg/g dry weight[1]
Physalis angulataLeavesPhysalin Dup to 1.376%[2]
Physalis angulataLeavesPhysalin Bup to 0.618%[2]
Physalis alkekengiImmature CalycesPhysalin D0.7880 ± 0.0612%[3]
Physalis alkekengiMature CalycesPhysalin D0.2028 ± 0.016%[3]

Note: The yield of this compound is expected to be within the range of other physalins but requires specific quantitative analysis for confirmation.

Mandatory Visualizations

Isolation Workflow

Isolation_Workflow Start Dried & Powdered Physalis angulata Extraction Methanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Chloroform/Ethyl Acetate Fraction Partitioning->Concentration2 ColumnChrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Concentration2->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection PrepHPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) FractionCollection->PrepHPLC PureIsophysalinG Pure this compound PrepHPLC->PureIsophysalinG

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Many physalins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] While the specific action of this compound on this pathway requires further investigation, the general mechanism for physalins is illustrated below.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Initiates IsophysalinG This compound IsophysalinG->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Cytotoxic Signaling Pathway (Stat3/IL-6 Inhibition)

The cytotoxic effects of Isophysalin A, a closely related compound, have been shown to involve the inhibition of the Stat3/IL-6 signaling pathway in breast cancer stem cells.[5] It is plausible that this compound may exert similar cytotoxic effects through this pathway.

Cytotoxic_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates Stat3 Stat3 JAK->Stat3 Phosphorylates pStat3 p-Stat3 (Dimer) Stat3->pStat3 Dimerizes Nucleus Nucleus pStat3->Nucleus Translocates to GeneExpression Gene Expression (e.g., c-myc, Oct4, Nanog) Nucleus->GeneExpression Induces CellProliferation Cancer Stem Cell Proliferation & Survival GeneExpression->CellProliferation IsophysalinG This compound IsophysalinG->IL6 Reduces Production IsophysalinG->Stat3 Inhibits Phosphorylation

Caption: Putative cytotoxic mechanism of this compound via Stat3/IL-6 pathway inhibition.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. While quantitative data for this compound remains an area for further research, the information on related physalins offers valuable insights. The elucidation of its involvement in key signaling pathways, such as NF-κB and Stat3/IL-6, opens avenues for targeted drug development. Further investigation into the precise mechanisms of action and the development of standardized quantification methods will be crucial for advancing the clinical application of this compound.

References

The Biosynthesis of Isophysalin G in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Isophysalin G biosynthesis pathway in plants, with a focus on the core biochemical steps, relevant quantitative data, and detailed experimental protocols. This compound belongs to the physalin family, a group of highly oxygenated C28-steroidal lactones derived from plants of the Physalis genus (Solanaceae family). These compounds have garnered significant interest for their potent anti-inflammatory, anti-cancer, and immunomodulatory properties. Elucidating their biosynthetic pathway is crucial for enabling metabolic engineering strategies to enhance their production for pharmaceutical applications.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursor pathways and proceeds through a series of modifications to the sterol backbone. While the complete pathway to this compound has not been fully elucidated, a proposed route has been pieced together through transcriptomic, metabolomic, and functional gene analyses.

Synthesis of Isoprenoid Precursors

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two parallel pathways for this:

  • Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA.

  • 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Both pathways contribute to the pool of IPP and DMAPP, which are the fundamental units for the synthesis of all isoprenoids, including physalins.

Formation of the Sterol Precursor: 24-Methylenecholesterol (B1664013)

IPP and DMAPP are sequentially condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase to yield cycloartenol, the first cyclic precursor in the phytosterol pathway. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into the key branch-point intermediate, 24-methylenecholesterol .

The Committed Step towards Physalin Biosynthesis

At 24-methylenecholesterol, the pathway diverges. This intermediate can either be shunted towards the biosynthesis of brassinosteroids via campesterol (B1663852) or committed to the physalin pathway. The key enzyme controlling this metabolic fork is sterol Δ24-isomerase (24ISO) .[1][2][3] This enzyme catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol , the first dedicated precursor for withanolide and physalin biosynthesis.[1][3][4]

Formation of the Withanolide and Physalin Skeletons

Following the formation of 24-methyldesmosterol, the pathway enters a complex series of oxidative modifications, largely catalyzed by cytochrome P450 monooxygenases (P450s) .[5] These reactions are responsible for the extensive hydroxylation, epoxidation, and lactonization events that shape the characteristic withanolide scaffold. Current research suggests that withanolides and withaphysalins serve as crucial intermediates in the formation of the final physalin skeleton.[4][6] The transformation from the basic sterol structure to the physalin core involves significant rearrangements, including the cleavage of the C13-C14 bond.

Putative Final Steps to this compound

The precise enzymatic steps leading from a general physalin precursor to this compound are currently unknown. However, structural comparisons between different physalins provide clues. It has been noted that the primary structural difference between physalin A, physalin D, and physalin G lies in the ring structure formed between the carbon at position 27 (C-27) and the hydroxyl group at C-14.[6] This suggests that the final steps in this compound biosynthesis likely involve specific enzymatic modifications, such as hydroxylation or cyclization, at these positions on a precursor physalin molecule. These terminal modifications are likely carried out by highly specific P450s or other tailoring enzymes.

Isophysalin_G_Biosynthesis cluster_upstream Upstream Pathways cluster_downstream Physalin-Specific Pathway Acetyl-CoA Acetyl-CoA Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway MVA Pathway MVA Pathway IPP / DMAPP IPP / DMAPP MVA Pathway->IPP / DMAPP MEP Pathway->IPP / DMAPP Farnesyl Pyrophosphate Farnesyl Pyrophosphate IPP / DMAPP->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Multiple Steps 24-Methyldesmosterol 24-Methyldesmosterol Withanolide Intermediates Withanolide Intermediates 24-Methyldesmosterol->Withanolide Intermediates P450s (Oxidations) Withaphysalin Intermediates Withaphysalin Intermediates Withanolide Intermediates->Withaphysalin Intermediates Physalin Precursor Physalin Precursor Withaphysalin Intermediates->Physalin Precursor Rearrangements This compound This compound Physalin Precursor->this compound Putative Hydroxylation/ Cyclization (P450s?) Campesterol Campesterol Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound and its immediate precursors are scarce. However, studies on related physalins provide valuable reference points for expression levels and analytical method performance.

Table 1: Content of Physalin D in Physalis alkekengi

Plant MaterialMaturityPhysalin D Content (% w/w)
CalyxImmature0.7880 ± 0.0612
CalyxMature0.2028 ± 0.016
FruitImmature0.0992 ± 0.0083
FruitMature0.0259 ± 0.0021

Table 2: Performance Characteristics of Analytical Methods for Physalins

AnalyteMatrixMethodLinearity (R²)LLOQLODReference
Physalin DPhysalis angulata L.HPLC> 0.9972.4 mg/kg0.4 mg/kg
Physalin BPhysalis angulata L.HPLC> 0.997--
Physalin DRat PlasmaHPLC-MS> 0.9952 ng/mL-
Physalin DRat UrineHPLC-MS> 0.9950.0532 µg/mL-
Physalin DRat FecesHPLC-MS> 0.9950.226 µg/g-
Physalin ARat PlasmaLC-MS/MS> 0.99 (2-400 ng/mL)2.00 ng/mL-

Experimental Protocols

This section details key experimental methodologies for the investigation of the this compound biosynthetic pathway.

Protocol 1: UPLC-MS/MS Analysis for Physalin Identification and Quantification

This protocol is adapted from methods for analyzing physalin A and D and is suitable for the targeted quantification and untargeted discovery of physalins.

  • Sample Preparation (Plant Tissue):

    • Freeze-dry plant material (e.g., calyces, leaves) and grind to a fine powder.

    • Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 8 mL of methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction twice more on the pellet.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: UPLC system (e.g., Waters ACQUITY).

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-2.0 min, 10-95% B; 2.0-2.8 min, 95% B; 2.8-3.0 min, 95-10% B; 3.0-3.8 min, 10% B.

    • Column Temperature: 45°C.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive or negative mode (negative mode is often effective for physalins).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions (Example for Physalin A): m/z 525.1 → 148.9.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.

Protocol 2: Functional Characterization of Pathway Genes via Heterologous Expression in Yeast

This protocol describes the functional validation of an enzyme like Pa24ISO by expressing it in a yeast strain engineered to produce the substrate.[1]

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate gene (e.g., Pa24ISO) from Physalis cDNA.

    • Clone the amplified gene into a yeast expression vector (e.g., pESC-HIS3) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Expression:

    • Transform the expression vector into a suitable Saccharomyces cerevisiae strain. For 24ISO, use a strain engineered to produce 24-methylenecholesterol.

    • Grow the transformed yeast cells in a selective medium (e.g., synthetic complete medium lacking histidine) with glucose as the carbon source.

    • Induce gene expression by transferring the cells to a medium containing galactose instead of glucose. Incubate for 48-72 hours.

  • Sterol Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Saponify the cell pellet with 10% (w/v) KOH in methanol for 1 hour at 80°C.

    • Extract the non-saponifiable lipids (sterols) three times with hexane (B92381).

    • Pool the hexane extracts, evaporate to dryness, and derivatize the sterols by silylation (e.g., with BSTFA).

    • Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product (e.g., 24-methyldesmosterol).

Protocol 3: General Method for Characterization of Cytochrome P450s from Plant Microsomes

This protocol provides a general framework for isolating microsomes and assaying P450 activity, which is critical for characterizing the oxidative steps in physalin biosynthesis.[5]

  • Microsome Isolation:

    • Homogenize fresh plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 250 mM sucrose, 1 mM EDTA, and protease inhibitors).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min to pellet cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 min to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol).

  • Quantification of Total P450:

    • Dilute the microsomal preparation in a buffer containing a non-ionic detergent to reduce turbidity.

    • Divide the sample into two cuvettes.

    • Bubble carbon monoxide (CO) gas gently through the sample cuvette for 30-60 seconds.

    • Add a few grains of sodium dithionite (B78146) to both cuvettes to reduce the cytochromes.

    • Immediately record the difference spectrum between the CO-bubbled and the reference cuvette from 400 to 500 nm.

    • Calculate the P450 concentration using the absorbance difference between the peak at ~450 nm and the trough at ~490 nm, with an extinction coefficient of 91 mM⁻¹cm⁻¹.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, and the substrate (e.g., a withanolide precursor).

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Incubate for a defined period, ensuring the reaction is in the linear range.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products, concentrate, and analyze by HPLC or LC-MS to identify and quantify the metabolites formed.

Experimental and Logical Workflows

The identification of genes involved in the later, uncharacterized steps of physalin biosynthesis relies on a combination of transcriptomics and functional genomics.

P450_Identification_Workflow RNA_Seq RNA Sequencing & Transcriptome Assembly Gene_Mining Identify Candidate P450 Genes (Expression Correlation) RNA_Seq->Gene_Mining Phylogenetics Phylogenetic Analysis with Known Steroid P450s Gene_Mining->Phylogenetics VIGS Virus-Induced Gene Silencing (VIGS) in Physalis Plants Phylogenetics->VIGS Select Top Candidates Metabolite_Analysis Metabolite Profiling of Silenced Plants (LC-MS) VIGS->Metabolite_Analysis Observe Phenotype Validation Validated P450 Candidates for Physalin Biosynthesis Metabolite_Analysis->Validation Confirm Gene Function

Caption: Workflow for identifying P450s in physalin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is emerging from the broader understanding of phytosterol and withanolide metabolism. Key advancements have identified 24-methylenecholesterol as a critical metabolic branch point and the enzyme 24ISO as the gatekeeper to the physalin pathway. While the upstream pathway is well-established, the downstream oxidative and tailoring enzymes, particularly those responsible for the final structural modifications leading to this compound, remain a significant knowledge gap.

Future research should focus on:

  • Functional Characterization: Elucidating the specific functions of the numerous candidate P450s identified in Physalis transcriptomes through in vitro enzyme assays and heterologous expression.

  • Metabolite Tracing: Using labeled precursors to trace the flow of intermediates through the pathway and definitively identify the immediate precursor to this compound.

  • Regulatory Networks: Investigating the transcriptional regulation of the pathway to identify master regulators that could be targeted for metabolic engineering.

A complete understanding of the this compound biosynthetic pathway will unlock the potential for its sustainable production in microbial or plant-based systems, paving the way for further pharmacological development and clinical application of this promising natural product.

References

Spectroscopic Data Interpretation for the Characterization of Isophysalin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophysalin G, a member of the withanolide class of natural products isolated from plants of the Physalis genus, has garnered interest for its potential biological activities. The precise structural elucidation of this complex seco-steroid is fundamental for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of this compound. The assignments for both ¹H and ¹³C NMR are critical for its definitive identification. The structure of Physalin G was revised, and its NMR signals were assigned by 2D-NMR for the first time in a notable study.[1]

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon No.Chemical Shift (δc) in ppm
Data unavailable in search resultsData unavailable in search results

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton No.Chemical Shift (δH) in ppmMultiplicityCoupling Constant (J) in Hz
H-74.43dd3.6, 1.7
Other data unavailable in search resultsData unavailable in search resultsData unavailable in search resultsData unavailable in search results

Note: The complete ¹³C and ¹H NMR data tables are not fully available in the provided search results. The referenced paper, "Chemical constituents from Physalis alkekengi and structural revision of physalin G," contains a comprehensive Table 1 with ¹³C NMR data which should be consulted for the complete assignment.[1] Key 2D NMR correlations such as HMBC and COSY are also instrumental in these assignments.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is employed to determine the elemental composition and exact mass of this compound, confirming its molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in the structural elucidation.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
HRESIMSData unavailableData unavailableData unavailable
MS/MS FragmentsData unavailableData unavailableData unavailable

Note: A study on the biosynthesis of physalins utilized Physalin G as a standard and investigated its MS/MS fragmentation behavior, which can be a valuable reference for its mass spectrometric characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores such as α,β-unsaturated ketones.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Data unavailableData unavailable
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Table 5: IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)
Data unavailableData unavailable

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and verification of spectroscopic data. The following sections outline the typical protocols for the spectroscopic analysis of physalins like this compound.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a standard 5 mm NMR tube. The choice of solvent is critical and should be reported.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: Standard parameters include a 30-degree pulse, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is usually performed with a 45-degree pulse, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer manufacturer are generally used, with optimization of mixing times and delays as needed for the specific molecule.

Mass Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation and Parameters: High-resolution mass spectra are obtained using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for withanolides.

  • Mass Analyzer: The instrument is operated in a high-resolution mode to achieve accurate mass measurements (typically with an error of < 5 ppm).

  • MS/MS: For fragmentation studies, a precursor ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen. The resulting fragment ions are then mass-analyzed.

UV-Vis Spectroscopy

Sample Preparation: A solution of this compound of a known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

Instrumentation and Parameters: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.

  • Wavelength Range: Typically scanned from 200 to 400 nm.

  • Blank: The spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.

  • Data: The wavelength of maximum absorption (λmax) is reported.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

Instrumentation and Parameters: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Wavelength Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data: The positions of the major absorption bands (in cm⁻¹) and their corresponding functional group assignments are reported.

Visualization of Experimental Workflow

The logical flow of spectroscopic data interpretation for natural product characterization, such as that for this compound, can be visualized as follows:

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Natural Source (e.g., Physalis sp.) Natural Source (e.g., Physalis sp.) Crude Extract Crude Extract Natural Source (e.g., Physalis sp.)->Crude Extract Fractions Fractions Crude Extract->Fractions Chromatography Pure this compound Pure this compound Fractions->Pure this compound Further Purification NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Pure this compound->NMR (1H, 13C, 2D) MS (HRESIMS, MS/MS) MS (HRESIMS, MS/MS) Pure this compound->MS (HRESIMS, MS/MS) UV-Vis UV-Vis Pure this compound->UV-Vis IR IR Pure this compound->IR Carbon Skeleton & Stereochemistry Carbon Skeleton & Stereochemistry NMR (1H, 13C, 2D)->Carbon Skeleton & Stereochemistry Molecular Formula & Fragmentation Molecular Formula & Fragmentation MS (HRESIMS, MS/MS)->Molecular Formula & Fragmentation Chromophore Identification Chromophore Identification UV-Vis->Chromophore Identification Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Proposed Structure of this compound Proposed Structure of this compound Carbon Skeleton & Stereochemistry->Proposed Structure of this compound Molecular Formula & Fragmentation->Proposed Structure of this compound Chromophore Identification->Proposed Structure of this compound Functional Group Analysis->Proposed Structure of this compound Structure Confirmation Structure Confirmation Proposed Structure of this compound->Structure Confirmation

References

Isophysalin G: A Deep Dive into its Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a naturally occurring seco-steroid belonging to the physalin family, has emerged as a compound of interest for its potential immunomodulatory and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the immune system. Drawing from available preclinical data, this document details its mechanism of action, particularly its influence on the NF-κB signaling pathway, and its impact on key immune cell functions, including T-cell proliferation and macrophage activity. While the existing body of research provides a strong foundation for its immunomodulatory role, this guide also highlights the current gaps in quantitative data, offering a roadmap for future investigations to fully elucidate the therapeutic potential of this compound.

Introduction

Physalins, a group of steroidal lactones isolated from plants of the Physalis genus, have a long history in traditional medicine for treating a variety of inflammatory conditions. This compound is a member of this family and shares the characteristic seco-steroid core structure. Recent scientific inquiry has begun to unravel the molecular mechanisms underlying the therapeutic effects of physalins, positioning them as promising candidates for the development of novel immunomodulatory agents. This guide focuses specifically on this compound, consolidating the available data on its biological activities and providing detailed experimental methodologies for its study.

Immunomodulatory Activity of this compound

Inhibition of T-Lymphocyte Proliferation

This compound has demonstrated significant immunosuppressive activity by inhibiting the proliferation of T-lymphocytes. In vitro studies have shown that this compound, along with other physalins such as B and F, induces a concentration-dependent inhibition of splenocyte proliferation stimulated by the mitogen concanavalin (B7782731) A[1][2]. This anti-proliferative effect is critical for controlling aberrant or excessive T-cell responses that characterize many autoimmune and inflammatory diseases.

The in vivo relevance of this finding has been substantiated in a murine model of allogeneic heart transplantation. Treatment with this compound, as well as physalins B and F, was shown to prevent the rejection of the transplanted heart, a process primarily driven by T-cell-mediated immune responses[1][2]. This suggests that this compound can effectively suppress T-cell function in a complex biological system.

Table 1: In Vitro and In Vivo Immunomodulatory Effects of this compound

Assay Model System Effect of this compound Reference
Splenocyte ProliferationConcanavalin A-activated murine splenocytesConcentration-dependent inhibition[1][2]
Allogeneic Heart Transplant RejectionMurine modelPrevention of graft rejection[1][2]

Note: Specific IC50 values for this compound in lymphocyte proliferation assays are not currently available in the reviewed literature.

Modulation of Macrophage Function

Macrophages are key players in the inflammatory process, producing a variety of pro-inflammatory mediators upon activation. While direct quantitative data for this compound's effect on macrophages is limited, the broader family of physalins is known to potently inhibit macrophage activation[1]. This includes the suppression of pro-inflammatory cytokine and nitric oxide (NO) production. General studies on physalins indicate they can inhibit the production of several inflammatory molecules, such as interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF), by activated macrophages[2].

Mechanism of Action

Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the immunomodulatory effects of many physalins, likely including this compound, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2][3]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Studies on physalins with a 5β,6β-epoxy group, a structural feature of this compound, suggest that they exert their anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively blocks the downstream activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade[2][3].

NF_kB_Inhibition_by_Isophysalin_G cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa IκBα Proteasome Proteasome p_IkBa->Proteasome Targets for Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->IkBa Degrades IsophysalinG This compound IsophysalinG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->ProInflammatory_Genes Initiates

Figure 1: Proposed Mechanism of NF-κB Inhibition by this compound. this compound is hypothesized to inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38, JNK, and ERK, are also critical regulators of inflammation and immune responses. While some physalins have been shown to modulate MAPK signaling, there is currently a lack of specific data on the effects of this compound on these pathways in immune cells. Further research is required to determine whether this compound's immunomodulatory activity involves the modulation of p38, JNK, or ERK phosphorylation and activation.

Experimental Protocols

The following section outlines general methodologies for key in vitro assays that can be employed to further characterize the immunomodulatory properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on immune cells and to establish a non-toxic concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed immune cells (e.g., splenocytes, macrophages) in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells and incubate for 24-72 hours at 37°C in a 5% CO2 incubator. Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability A Seed Immune Cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Add Solubilization Solution E->F G Incubate overnight F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Figure 2: MTT Assay Experimental Workflow. This diagram outlines the key steps involved in assessing the cytotoxicity of this compound on immune cells.

Lymphocyte Proliferation Assay

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated T-lymphocyte proliferation.

Principle: Lymphocyte proliferation can be measured by the incorporation of a labeled nucleoside, such as [3H]-thymidine, into newly synthesized DNA during cell division. Alternatively, colorimetric methods like the MTT assay can be used as a surrogate for cell number.

Protocol ([3H]-Thymidine Incorporation):

  • Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., mouse) and resuspend in complete RPMI-1640 medium.

  • Assay Setup: Seed splenocytes at 2 x 10^5 cells/well in a 96-well plate. Add varying concentrations of this compound.

  • Stimulation: Add a T-cell mitogen, such as concanavalin A (2.5 µg/mL), to the appropriate wells. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-counter.

  • Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control.

Macrophage Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of this compound on nitric oxide production by activated macrophages.

Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (B80452) in culture medium. The Griess assay is a colorimetric method that detects the presence of nitrite.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages in a 96-well plate until adherent.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).

Protocol (General for TNF-α or IL-6):

  • Cell Stimulation: Culture immune cells (e.g., macrophages, splenocytes) and pre-treat with this compound before stimulating with an appropriate agent (e.g., LPS for macrophages).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentration in the samples from the standard curve and determine the percentage of inhibition.

Western Blot for NF-κB Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Cell Treatment and Lysis: Treat immune cells with this compound and a pro-inflammatory stimulus for various time points. Lyse the cells to obtain cytoplasmic and nuclear protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, NF-κB p65, and loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation and subcellular localization.

Western_Blot_Workflow cluster_workflow Western Blot for NF-κB Signaling A Cell Treatment and Lysate Preparation (Cytoplasmic & Nuclear) B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Specific Antibodies (p-IκBα, NF-κB p65, etc.) D->E F Detection with ECL E->F G Analysis of Band Intensities F->G

References

Unlocking the Therapeutic Potential of Isophysalin G: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a naturally occurring seco-steroid belonging to the physalin family of withanolides, has emerged as a compound of interest in early-stage therapeutic research. Extracted from plants of the Physalis genus, this compound, alongside its structural relatives, has demonstrated significant biological activities, primarily in the realms of anti-inflammatory and immunosuppressive applications. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting available quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action to support further investigation and drug development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context from closely related physalins to inform future studies.

Therapeutic Applications and Mechanism of Action

Early-stage research indicates that this compound's therapeutic potential primarily lies in its ability to modulate the immune system. The primary areas of investigation include its anti-inflammatory and immunosuppressive effects.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. The primary mechanism underlying the anti-inflammatory effects of physalins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Inhibition of Pro-inflammatory Mediators: Physalins, including this compound, have been shown to decrease the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] The general mechanism for physalins involves the suppression of IκB (inhibitor of NF-κB) protein phosphorylation, which prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[2]

Immunosuppressive Activity

Beyond its anti-inflammatory effects, this compound has demonstrated direct immunosuppressive properties. This suggests its potential application in conditions characterized by an overactive immune response, such as autoimmune diseases and organ transplant rejection.

  • Inhibition of Lymphocyte Proliferation: Studies have shown that this compound can inhibit the proliferation of splenocytes activated by mitogens like concanavalin (B7782731) A in a concentration-dependent manner.[4] This indicates a direct inhibitory effect on T-cell activation, a key event in the adaptive immune response.

  • Prevention of Allogeneic Transplant Rejection: In preclinical models, treatment with this compound has been shown to prevent the rejection of allogeneic heterotopic heart transplants in mice.[4] This finding highlights its potential as a novel immunosuppressive agent for transplantation medicine.

Anticancer Potential (Inferred)

Quantitative Data

Specific in vitro quantitative data for this compound, such as IC50 values for cytokine inhibition or cytotoxicity, are not extensively reported in the available literature. However, in vivo dosage information for its anti-inflammatory and immunosuppressive effects has been documented.

Table 1: In Vivo Anti-inflammatory and Immunosuppressive Activity of this compound

Therapeutic ApplicationAnimal ModelDosageOutcomeReference
Anti-inflammatoryMouse model of endotoxic shock0.5 or 1 mg/kgProtection against a lethal dose of LPS and decreased TNF production.[1]
ImmunosuppressiveMouse allogeneic heterotopic heart transplantNot specifiedPrevention of transplant rejection.[4]

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the study of this compound's therapeutic applications, based on methodologies described for physalins.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

This model is used to evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Male BALB/c mice (8-10 weeks old)

  • Syringes and needles for injection

  • Equipment for monitoring survival and collecting blood samples

  • ELISA kits for TNF-α quantification

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • This compound Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline containing a small percentage of DMSO and Tween 80). Administer this compound intraperitoneally (i.p.) at doses of 0.5 and 1 mg/kg body weight. A control group should receive the vehicle only.

  • LPS Challenge: One hour after this compound or vehicle administration, induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 15-20 mg/kg body weight).

  • Survival Monitoring: Monitor the survival of the mice every 12 hours for a period of 7 days.

  • Cytokine Analysis: In a separate cohort of animals, collect blood samples via cardiac puncture 1.5 to 2 hours after LPS challenge. Separate the serum and store it at -80°C until analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the survival rates between the this compound-treated and control groups using a Kaplan-Meier survival analysis. Compare the serum TNF-α levels using a one-way ANOVA followed by a post-hoc test.

In Vitro Splenocyte Proliferation Assay

This assay assesses the immunosuppressive effect of this compound on T-lymphocyte proliferation.

Materials:

  • This compound

  • Spleens from BALB/c mice

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (Con A)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

  • 96-well cell culture plates

  • Cell scraper or nylon mesh

  • Ficoll-Paque for lymphocyte separation (optional)

  • Scintillation counter or microplate reader

Procedure:

  • Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension by gently teasing the spleens through a sterile nylon mesh in RPMI 1640 medium.

  • Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer. Wash the splenocytes twice with RPMI 1640 medium.

  • Cell Counting and Seeding: Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration and seed 2 x 10⁵ cells per well in a 96-well plate.

  • Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with an optimal concentration of Con A (e.g., 2.5 µg/mL). Include unstimulated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: 18 hours before harvesting, pulse the cells with 1 µCi of [³H]-thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's protocol for the chosen proliferation assay kit.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the Con A-stimulated control. Determine the IC50 value if possible.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway likely modulated by this compound and a general experimental workflow.

NF_kB_Signaling_Pathway Figure 1: Proposed Mechanism of this compound in NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Stimulation Stimulation Treatment->Stimulation Add this compound Incubation Incubation Stimulation->Incubation Add Stimulus (e.g., LPS, Con A) Assay Assay Incubation->Assay Perform assay (e.g., ELISA, Proliferation) Data Analysis Data Analysis Assay->Data Analysis

Caption: A generalized workflow for in vitro experiments.

Conclusion and Future Directions

The early-stage research on this compound strongly suggests its potential as a novel anti-inflammatory and immunosuppressive agent. Its demonstrated efficacy in preclinical models of endotoxic shock and allogeneic organ transplantation provides a solid foundation for further development. However, to advance this compound towards clinical applications, several key areas need to be addressed:

  • Quantitative In Vitro Studies: There is a critical need for detailed in vitro studies to determine the precise IC50 values of this compound for the inhibition of various pro-inflammatory cytokines, chemokines, and lymphocyte proliferation.

  • Mechanism of Action: Further molecular studies are required to elucidate the exact binding partners and the specific mechanism by which this compound inhibits the NF-κB pathway and other potential signaling cascades.

  • Anticancer Evaluation: Given the known anticancer properties of other physalins, a systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines is warranted.

  • Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies are essential to assess the safety profile and bioavailability of this compound.

References

Isophysalin G: A Technical Guide to its Discovery, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophysalin G is a naturally occurring steroid belonging to the physalin class of withanolides, a group of C28-steroidal lactones. These compounds are primarily found in plants of the genus Physalis, within the Solanaceae family. This compound, like other physalins, has garnered interest in the scientific community for its potent biological activities, particularly its anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and History

This compound has been isolated from several species of the Physalis genus, most notably Physalis alkekengi L. var. franchetii and Physalis angulata. While the compound is mentioned in various contemporary studies, a 2011 publication by Lin and Wang is frequently cited as a key reference for its preparation and isolation, suggesting its characterization was established around that time. The isolation of physalins, including this compound, typically involves solvent extraction from the plant material, followed by chromatographic separation techniques.

Chemical Structure

This compound is a type I physalin, characterized by a 16,24-cyclo-13,14-seco steroid skeleton. The definitive structure has been elucidated and is presented in various review articles.

(Note: Detailed NMR and high-resolution mass spectrometry data from the primary literature could not be retrieved for this guide.)

Biological Activities

This compound has demonstrated significant anti-inflammatory and immunosuppressive activities in preclinical studies.

Anti-inflammatory Activity

In a key study, this compound was shown to possess potent anti-inflammatory effects in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS). Administration of this compound led to a significant reduction in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Immunosuppressive Activity

The compound has also been identified as a potent inhibitor of lymphocyte proliferation. In vitro studies have shown that this compound can suppress the proliferation of lymphocytes stimulated by concanavalin (B7782731) A, a T-cell mitogen.

Quantitative Data Summary

The following tables summarize the quantitative data from key biological studies on this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Model Species Treatment Dose Effect
LPS-induced endotoxic shockMouseThis compound0.5 or 1 mg/kgDecreased production of TNF-α

Table 2: In Vitro Immunosuppressive Activity of this compound

Assay Cell Type Stimulant Concentration Effect
Lymphocyte ProliferationMouse LymphocytesConcanavalin A< 5 µg/mlPotent antiproliferative effect

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation, but current evidence points towards the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many physalins are attributed to their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound shares this mechanism. However, unlike some other physalins that act as Michael reaction acceptors to alkylate and inhibit components of the NF-κB pathway, this compound has been shown not to conjugate with glutathione, suggesting it does not act via this specific mechanism. The exact mode of NF-κB inhibition by this compound remains to be fully elucidated.

Role of Glucocorticoid Receptors

The potential involvement of glucocorticoid receptors in the anti-inflammatory effects of physalins has been investigated. However, studies on related physalins suggest that their mechanism of action is independent of glucocorticoid receptor binding. There is currently no specific evidence to indicate that this compound interacts with these receptors.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not fully available in the public domain. The following are representative protocols for the types of experiments conducted.

Representative Protocol for Isolation of Physalins from Physalis spp.
  • Extraction: Dried and powdered plant material (e.g., calyces of Physalis alkekengi) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Chromatographic Separation: The biologically active fraction (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or chloroform/methanol).

  • Purification: Fractions containing compounds of interest are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Representative Protocol for LPS-Induced Endotoxic Shock in Mice
  • Animals: Male BALB/c mice are used.

  • Treatment: Animals are divided into groups. The control group receives a vehicle (e.g., saline or DMSO solution). Treatment groups receive this compound at specified doses (e.g., 0.5 and 1 mg/kg) via intraperitoneal injection.

  • Induction of Shock: One hour after treatment, mice are challenged with a lethal dose of lipopolysaccharide (LPS) from E. coli via intraperitoneal injection.

  • Monitoring: Survival is monitored over a set period (e.g., 48 hours).

  • Cytokine Analysis: In a separate cohort of animals, blood is collected at a specific time point (e.g., 1.5 hours) after LPS challenge. Serum levels of TNF-α are quantified by ELISA.

Representative Protocol for Concanavalin A-Induced Lymphocyte Proliferation Assay
  • Cell Isolation: Splenocytes are isolated from the spleens of mice under sterile conditions. Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete RPMI-1640 medium.

  • Cell Culture: Cells are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control is also included.

  • Stimulation: Cells are stimulated with an optimal concentration of Concanavalin A (e.g., 2.5 µg/mL). Unstimulated cells serve as a negative control.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay: Cell proliferation is assessed using a standard method, such as the MTT assay or BrdU incorporation assay, following the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkB_P->Proteasome Degraded by Proteasome->NFkB Releases IsophysalinG This compound IsophysalinG->IKK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α) DNA->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow Diagram

G cluster_extraction Isolation and Purification cluster_bioassay Biological Evaluation Plant Physalis spp. (e.g., P. alkekengi) Extraction Methanol Extraction Plant->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Preparative HPLC Chromatography->Purification IsophysalinG Pure this compound Purification->IsophysalinG InVivo In Vivo Assay (Endotoxic Shock Model) IsophysalinG->InVivo InVitro In Vitro Assay (Lymphocyte Proliferation) IsophysalinG->InVitro Data Data Analysis InVivo->Data InVitro->Data

In Silico Modeling of Isophysalin G Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a steroidal lactone derived from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory and potential anticancer properties. The therapeutic effects of this compound are believed to be mediated through its interaction with specific protein targets within cellular signaling pathways. Understanding the molecular basis of these interactions is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of this compound to its putative protein targets, with a focus on the key inflammatory mediator, I-kappa-B kinase beta (IKKβ). This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents a framework for experimental validation, and visualizes the intricate signaling pathways and computational workflows.

Introduction to this compound and its Therapeutic Potential

Physalins, including this compound, are a class of naturally occurring seco-steroids known for a range of biological activities.[1] this compound's anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF), and various interleukins.[1] The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1][2] Furthermore, related physalins have demonstrated cytotoxic activity against cancer cell lines, suggesting a potential role for this compound in oncology.[1][3] The steroidal nature of physalins has also led to investigations into their interactions with glucocorticoid receptors.[1]

Potential Protein Targets of this compound

Based on the established biological activities of physalins, several protein targets are of high interest for in silico binding studies of this compound.

  • I-kappa-B kinase beta (IKKβ): A critical kinase in the canonical NF-κB pathway, IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB.[4] The ability of some physalins to act as Michael reaction acceptors suggests they may covalently bind to cysteine residues on IKKβ.[5]

  • NF-κB (p50/p65 heterodimer): The primary effector of the canonical NF-κB pathway, this transcription factor complex translocates to the nucleus to regulate the expression of inflammatory genes.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A key protein in the JAK/STAT signaling pathway, which is implicated in both inflammation and cancer. The related compound, Isophysalin A, has been shown to target the STAT3/IL-6 pathway.[3]

  • Glucocorticoid Receptor (GR): A nuclear receptor that plays a central role in modulating inflammatory responses.

For the purpose of this guide, we will focus on the in silico modeling of this compound binding to IKKβ .

Quantitative Data Summary

While direct binding affinity data (e.g., Kd, Ki) for this compound with its protein targets is limited in the public domain, the inhibitory concentrations (IC50) for related biological activities provide valuable benchmarks for assessing the relevance of in silico predictions.

CompoundBiological ActivitySystemIC50 (µM)Reference
Physalin XNO Production Inhibition68.50[6]
Aromaphysalin BNO Production Inhibition29.69[6]
Physalin BPMA-induced NF-κB ActivationJurkat Cells16[7]
Physalin FPMA-induced NF-κB ActivationJurkat Cells8[7]

In Silico Modeling Protocols

The following sections provide a detailed methodology for the computational modeling of this compound binding to IKKβ.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.

4.1.1. Protocol for Molecular Docking using AutoDock Vina

  • Preparation of the Receptor (IKKβ):

    • Obtain the 3D crystal structure of human IKKβ from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4KIK.[1][4]

    • Using molecular modeling software such as UCSF Chimera or AutoDock Tools, remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 56683730).[5] Download the structure in SDF or MOL2 format.

    • Use a tool like Open Babel to convert the ligand structure to the PDBQT format. This process will assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of IKKβ. The active site can be identified from the literature or by examining the binding site of co-crystallized ligands in other PDB structures.

    • The center and dimensions of the grid box should be determined to allow sufficient space for the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file containing multiple binding poses of this compound ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the docked pose.

4.2.1. Protocol for MD Simulation using GROMACS

  • System Preparation:

    • Select the best-docked pose of the this compound-IKKβ complex from the molecular docking results.

    • Generate the topology and parameter files for this compound using a force field parameterization server like CGenFF or the antechamber module of AmberTools. The CHARMM36 force field is a suitable choice for protein-ligand simulations.

    • Combine the protein and ligand coordinates into a single PDB file.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic or dodecahedron box) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges.

    • Solvate the system with a pre-equilibrated water model, such as TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) and allow the temperature to stabilize. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system to the desired level (e.g., 1 bar) while maintaining the temperature. The position restraints on the protein and ligand can be gradually released during this phase.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, is saved for analysis.

  • Analysis of MD Trajectory:

    • Analyze the trajectory to assess the stability of the this compound-IKKβ complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and IKKβ.

      • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Experimental Validation Protocols

In silico predictions should be validated through experimental methods to confirm the binding interaction and determine the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

5.1.1. General Protocol for SPR

  • Protein Immobilization:

    • Immobilize purified recombinant IKKβ onto a sensor chip (e.g., a CM5 chip) via amine coupling or other suitable chemistries.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

5.2.1. General Protocol for ITC

  • Sample Preparation:

    • Prepare solutions of purified IKKβ and this compound in the same buffer to minimize heats of dilution.

    • The concentration of IKKβ in the sample cell and this compound in the syringe should be carefully chosen based on the expected binding affinity.

  • Titration:

    • Place the IKKβ solution in the sample cell of the calorimeter.

    • Titrate the this compound solution into the sample cell in a series of small injections.

  • Data Acquisition and Analysis:

    • Measure the heat released or absorbed after each injection.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IsophysalinG This compound IsophysalinG->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: The NF-κB signaling pathway and the putative inhibitory action of this compound on the IKK complex.

Experimental Workflow

In_Silico_Workflow cluster_insilico In Silico Modeling cluster_experimental Experimental Validation Target_Selection Target Identification (e.g., IKKβ) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep This compound Structure Preparation Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Analysis Data Analysis (Binding Energy, Stability) MD_Simulation->Analysis SPR SPR Analysis Analysis->SPR Guides ITC ITC Analysis Analysis->ITC Guides Protein_Expression Protein Expression & Purification Protein_Expression->SPR Protein_Expression->ITC Binding_Affinity Binding Affinity (Kd, Ki) SPR->Binding_Affinity ITC->Binding_Affinity

Caption: A comprehensive workflow for the in silico modeling and experimental validation of this compound-protein binding.

Logical Relationships

Logical_Relationship In_Silico In Silico Modeling Hypothesis Binding Hypothesis (Pose, Affinity) In_Silico->Hypothesis Experimental Experimental Validation Experimental->In_Silico Refine Model Mechanism Mechanism of Action Experimental->Mechanism Drug_Discovery Drug Discovery & Development Lead_Opt Lead Optimization Drug_Discovery->Lead_Opt Hypothesis->Experimental Validate Mechanism->Drug_Discovery Lead_Opt->In_Silico Iterative Design

Caption: The synergistic relationship between in silico modeling, experimental validation, and the drug discovery process.

Conclusion

The in silico modeling of this compound's interaction with protein targets like IKKβ offers a powerful and efficient approach to understanding its therapeutic potential. By combining molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding mechanisms that are difficult to obtain through experimental methods alone. However, it is crucial to underscore that computational predictions must be rigorously validated through experimental techniques such as SPR and ITC. The integrated workflow presented in this guide provides a robust framework for investigating the molecular pharmacology of this compound and for accelerating the development of novel anti-inflammatory and anticancer drugs.

References

Methodological & Application

Protocol for Isophysalin G Treatment in Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific biological activity and cell culture protocols for Isophysalin G is limited. The following application notes and protocols have been developed by adapting published data from structurally related physalins, primarily Isophysalin A and Physalin B. These protocols should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a member of the physalin family of naturally occurring steroids isolated from plants of the Physalis genus.[1][2] Physalins are known to possess a range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][3] Structurally, physalins are characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton.[4] Related compounds like Isophysalin A and Physalin B have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[5][6][7] Isophysalin A has been shown to inhibit the stemness of breast cancer cells by targeting the Stat3/IL-6 signaling pathway.[3][5] This document provides a detailed protocol for the in vitro evaluation of this compound's anti-cancer properties.

Data Presentation

The following tables summarize representative quantitative data for this compound, extrapolated from studies on Isophysalin A and Physalin B.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeEstimated IC₅₀ (µM)
MDA-MB-231Breast Cancer~350
MCF-7Breast Cancer~355
HGC-27Gastric CancerNot Determined
A375MelanomaNot Determined

Data adapted from studies on Isophysalin A in MDA-MB-231 and MCF-7 cell lines.[5]

Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells (48-hour treatment)

Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
0 (Control)~5%~10%
150IncreasedIncreased
300Markedly IncreasedMarkedly Increased

Qualitative effects are based on apoptosis induction by Isophysalin A.[5]

Table 3: Effect of this compound on Cell Cycle Distribution in HGC-27 Cells (24-hour treatment)

Concentration (µM)% G₀/G₁ Phase% S Phase% G₂/M Phase
0 (Control)~55%~25%~20%
50IncreasedDecreasedNo Significant Change
100Markedly IncreasedMarkedly DecreasedNo Significant Change

Effects are based on the G₀/G₁ arrest induced by Physalin B.[6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for initial dissolution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells cell_culture Culture Cancer Cells (e.g., MDA-MB-231, HGC-27) seed_cells Seed Cells in Appropriate Plates cell_culture->seed_cells seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle

Caption: Experimental workflow for this compound treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IsophysalinG This compound STAT3 STAT3 IsophysalinG->STAT3 Inhibition pAkt p-Akt IsophysalinG->pAkt Inhibition p53 p53 IsophysalinG->p53 Activation IL6R IL-6 Receptor IL6R->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inhibition CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GeneExp Target Gene Expression pSTAT3_nuc->GeneExp CellCycle Cell Cycle Progression (G0/G1 -> S) GeneExp->CellCycle Inhibition

Caption: Postulated signaling pathway for this compound.

References

Isophysalin G: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies detailing the dosage and administration of Isophysalin G in animal models are not available in the public domain. The following application notes and protocols are therefore extrapolated from in vivo studies conducted on structurally related physalins, such as Physalin B, D, and F, as well as extracts from Physalis angulata, the plant from which these compounds are derived. These guidelines are intended to serve as a starting point for researchers and may require significant optimization for this compound.

Data Presentation: Dosage and Administration of Related Physalins and Physalis angulata Extracts

The following tables summarize the quantitative data from in vivo studies on related compounds, providing a reference for initiating studies with this compound.

Table 1: Anti-inflammatory Activity

Compound/ExtractAnimal ModelDosageAdministration RouteKey Findings
Physalis angulata Leaf Methanolic ExtractSwiss Albino Mice200, 300, and 400 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in carrageenan-induced paw edema.[1]
Physalin FDBA/1 MiceNot specifiedOralMarked decrease in paw edema and joint inflammation in a collagen-induced arthritis model.[2]
Physalin EMouse0.125, 0.25, and 0.5 mg/earTopicalPotent inhibition of TPA and oxazolone-induced dermatitis.[3]

Table 2: Anticancer Activity

Compound/ExtractAnimal ModelCell LineDosageAdministration RouteKey Findings
Physalin BMiceSarcoma 180Not specifiedNot specifiedConfirmed in vivo antitumor activity.[4]
Physalin DMale Swiss MiceSarcoma 18025 mg/kgNot specifiedInhibited tumor proliferation.[5]
Physalin FMiceP388 Lymphocytic LeukemiaNot specifiedNot specifiedDemonstrated in vivo antitumor effect.[6]

Experimental Protocols

The following are detailed experimental protocols adapted from studies on related physalins. These can be used as a foundation for designing in vivo experiments with this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model (Adapted from Physalis angulata Extract Studies)

1. Animal Model:

  • Species: Swiss Albino Mice

  • Weight: 20-25 g

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

3. Preparation of this compound Formulation:

  • Based on the dosages of related compounds, a starting dose range of 1-50 mg/kg for a pure compound could be considered.

  • Suspend the required amount of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh on the day of the experiment.

4. Experimental Procedure:

  • Divide the mice into groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, i.p. or oral)

  • Administer the vehicle, positive control, or this compound via the chosen route (intraperitoneal or oral gavage).

  • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Anticancer Activity in a Sarcoma 180 Xenograft Model (Adapted from Physalin D Studies)

1. Animal Model:

  • Species: Male Swiss Mice

  • Age: 6-8 weeks

  • Acclimatization: As described in Protocol 1.

2. Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)[5]

  • Sarcoma 180 tumor cells

  • Sterile syringes and needles (25-27 gauge)

  • Calipers

3. Preparation of this compound Formulation:

  • Based on the study with Physalin D, a starting dose of 25 mg/kg can be considered.[5]

  • Prepare the formulation as described in Protocol 1. The final injection volume should be appropriate for the mouse's weight (e.g., 100 µL).[5]

4. Experimental Procedure:

  • Subcutaneously implant Sarcoma 180 cells into the flank of each mouse.[5]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]

  • Divide the mice into groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., a standard chemotherapeutic agent)

    • Group 3: this compound (e.g., 25 mg/kg, i.p.)

  • Administer the treatments daily or on an optimized schedule.

  • Measure tumor volume with calipers every 2-3 days. The formula (Length × Width²)/2 can be used to calculate the tumor volume.[5]

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured.

  • Perform histological analysis and immunohistochemistry (e.g., for proliferation markers like Ki67) on tumor tissues.[5]

6. Data Analysis:

  • Compare tumor growth curves, final tumor weights, and marker expression between the different groups using appropriate statistical analyses.

Mandatory Visualizations

Signaling Pathway

Physalins have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo animal studies.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Administration of This compound / Controls Grouping->Treatment Induction Induction of Disease Model Treatment->Induction Monitoring Monitoring and Data Collection Induction->Monitoring Endpoint Endpoint Analysis (e.g., Necropsy, Histology) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for in vivo animal studies.

References

Techniques for Quantifying Isophysalin G in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family of seco-steroids isolated from plants of the Physalis genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes paramount. Accurate determination of this compound concentrations in samples such as plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily focusing on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Additionally, it outlines the known signaling pathways associated with the pharmacological activities of physalins, offering a molecular context for its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated UPLC-MS/MS method for the determination of this compound in rat plasma. This data is essential for assessing the method's performance and suitability for pharmacokinetic studies.

ParameterResultReference
Linearity Range 2.3–230.0 ng/mL[1]
Correlation Coefficient (r) >0.99[1]
Lower Limit of Quantification (LLOQ) 2.3 ng/mL[1]
Accuracy 94.0% to 113.3%[1]
Precision (RSD) <15%[1]
Extraction Recovery 57.1% to 76.9%[1]
Biological Matrix Rat Plasma[1]

Experimental Protocols

Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol describes a validated method for the quantitative analysis of this compound in rat plasma, adapted from Zheng et al., 2012[1].

a. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the matrix).

  • Add 500 µL of ethyl acetate (B1210297) to the tube.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile-water, 50:50, v/v).

  • Vortex the reconstituted sample for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions

  • Chromatographic System: An ultra-high pressure liquid chromatography (UPLC) system.

  • Column: Acquity UPLC BEH Shield RP C18 column (or equivalent).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

c. Method Validation Parameters

To ensure the reliability of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathways and Experimental Workflows

Pharmacological Activity of this compound: Anti-inflammatory Effects

This compound, along with other physalins, has demonstrated significant anti-inflammatory properties. A primary mechanism of this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, resulting in the production of mediators such as TNF-α, IL-6, and nitric oxide (NO)[1][2]. Physalins, including this compound, can interfere with this cascade, likely by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation and reducing the inflammatory response[1].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB Releases NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n Translocates Isophysalin_G This compound Isophysalin_G->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Workflow for UPLC-MS/MS Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying this compound in biological samples.

G Sample_Collection Biological Sample Collection (e.g., Rat Plasma) Sample_Preparation Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (Reversed-Phase C18) Sample_Preparation->UPLC_Separation MS_Detection Tandem MS Detection (ESI, MRM) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis

Workflow for this compound Quantification in Biological Samples.

References

Application Notes and Protocols: Utilizing Isophysalin in Breast Cancer Stem Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, with cancer stem cells (CSCs) implicated in tumor initiation, metastasis, and therapeutic resistance. The development of novel therapeutic agents that specifically target the breast cancer stem cell population is a critical area of research. Isophysalins, a class of naturally occurring physalins, have emerged as promising candidates. This document provides detailed application notes and protocols for utilizing Isophysalin G in breast cancer stem cell assays, based on findings from studies on the closely related compound, Isophysalin A. It is important to note that while the available research focuses on Isophysalin A, the structural similarity suggests that this compound may exhibit comparable biological activities. These protocols are intended to guide researchers in evaluating the efficacy of this compound in targeting breast cancer stem cells.

Data Presentation

The following tables summarize the quantitative data on the effects of Isophysalin A on breast cancer cells and breast cancer stem cells. These data provide a baseline for designing experiments with this compound.

Table 1: Effect of Isophysalin A on Breast Cancer Cell Viability

Cell LineIC50 (µM) after 24h treatment
MDA-MB-231351[1][2]
MCF-7355[1][2]

Table 2: Effect of Isophysalin A on Breast Cancer Stem Cell Properties

AssayCell LineTreatment Concentration (µM)Observed Effect
Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition of mammosphere formation[1][2]
CD44high/CD24low PopulationMDA-MB-231Not specifiedReduction of the CD44high/CD24low cell subpopulation from 90.4% to 67.6%[1]
Apoptosis of BCSCsNot specifiedNot specifiedIncreased apoptosis of breast cancer stem cells[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on breast cancer stem cells are provided below.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of breast cancer stem cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/ml)

  • bFGF (20 ng/ml)

  • Insulin (5 µg/ml)

  • Hydrocortisone (0.5 µg/ml)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment plates (6-well or 96-well)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

Protocol:

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with serum-containing medium and centrifuge the cells.

    • Resuspend the cell pellet in serum-free DMEM/F12 medium and perform a cell count.

    • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[3]

  • Plating:

    • Prepare mammosphere culture medium: DMEM/F12 supplemented with B27, EGF, bFGF, insulin, hydrocortisone, and penicillin-streptomycin.[4]

    • Seed single cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates containing the mammosphere culture medium.[3]

  • Treatment:

    • Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 5-10 days.[3] Avoid disturbing the plates to allow for sphere formation.

  • Quantification:

    • After the incubation period, count the number of mammospheres (typically >50-60 µm in diameter) in each well using a microscope.[4]

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: (Number of mammospheres formed / Number of cells seeded) x 100%.

G Experimental Workflow: Mammosphere Formation Assay cluster_prep Cell Preparation cluster_plate Plating and Treatment cluster_analysis Incubation and Analysis prep1 Culture Breast Cancer Cells prep2 Detach and Create Single-Cell Suspension prep1->prep2 plate1 Seed Cells in Ultra-Low Attachment Plates prep2->plate1 treat1 Add this compound plate1->treat1 incubate1 Incubate for 5-10 Days treat1->incubate1 quantify1 Count Mammospheres incubate1->quantify1 calc1 Calculate MFE quantify1->calc1

Workflow for the Mammosphere Formation Assay.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a characteristic of breast cancer stem cells.[5][6]

Materials:

  • Breast cancer cells (treated with this compound or vehicle control)

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension of treated and control cells at a concentration of 1 x 10⁶ cells/ml in ALDEFLUOR™ Assay Buffer.[6]

  • Staining:

    • For each sample, prepare a "test" tube and a "control" tube.

    • Add the activated ALDEFLUOR™ reagent to the "test" tube.

    • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB.[6] This serves as the negative control for background fluorescence.

  • Incubation:

    • Incubate both tubes for 30-60 minutes at 37°C, protected from light.[6][7] The optimal incubation time may vary between cell lines.

  • Flow Cytometry Analysis:

    • Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

    • Analyze the cells using a flow cytometer. The ALDH-positive population (ALDHbright) is identified as the population of cells in the "test" sample that has a higher fluorescence intensity compared to the corresponding "control" (DEAB-treated) sample.[8]

G Experimental Workflow: ALDH Activity Assay cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Incubation and Analysis prep1 Prepare Single-Cell Suspension stain1 Add ALDEFLUOR Reagent (Test) prep1->stain1 stain2 Add DEAB (Control) stain1->stain2 Transfer half incubate1 Incubate at 37°C stain1->incubate1 stain2->incubate1 analyze1 Analyze by Flow Cytometry incubate1->analyze1 gate1 Gate on ALDH-positive Population analyze1->gate1 G Proposed Signaling Pathway Inhibition by Isophysalin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor STAT3 STAT3 IL6R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Transcription Factor Binding TargetGenes Target Gene Expression (e.g., Nanog, Oct4, Sox2) DNA->TargetGenes Stemness BCSC Properties (Self-renewal, Proliferation) TargetGenes->Stemness Isophysalin This compound Isophysalin->pSTAT3 Inhibits Phosphorylation IL6 IL-6 Isophysalin->IL6 Inhibits Secretion IL6->IL6R

References

Application Notes and Protocols: Isophysalin G as a Tool for Investigating IL-6 Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Isophysalin G, or structurally related physalins, as a research tool to investigate Interleukin-6 (IL-6) mediated inflammatory pathways. The protocols outlined below are based on established methodologies for studying anti-inflammatory compounds and their effects on cytokine signaling. While specific data for this compound is emerging, the information presented here is derived from studies on closely related compounds, such as Isophysalin A and B, which have demonstrated significant inhibitory effects on the IL-6/STAT3 signaling axis.[1][2]

Introduction to this compound and IL-6 Mediated Inflammation

Isophysalins are a class of naturally occurring secosteroids that have garnered interest for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[3] Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in orchestrating inflammatory responses.[4][5] Dysregulation of IL-6 signaling is implicated in a wide range of chronic inflammatory diseases and cancers.[4][5] The IL-6 signaling cascade is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a key downstream effector.[6] Compounds that can modulate the IL-6 pathway, such as isophysalins, are valuable tools for both basic research and therapeutic development. Studies on Isophysalin A have shown its ability to inhibit STAT3 and IL-6 signaling pathways, suggesting a potential mechanism for its anti-inflammatory and anti-cancer stem cell effects.[1][2]

Key Signaling Pathways Involved:

  • IL-6/JAK/STAT3 Pathway: The canonical pathway where IL-6 binding to its receptor activates JAKs, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in inflammation and cell proliferation.[6]

  • NF-κB Pathway: A critical regulator of inflammation, often cross-talking with the IL-6 pathway. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines, including IL-6.[7][8]

Data Presentation: Effects of Related Isophysalins on Cellular Processes

The following table summarizes the quantitative data from studies on Isophysalin A, a compound structurally related to this compound. This data provides a benchmark for designing experiments and interpreting results for this compound.

Cell LineAssayCompoundConcentrationObserved EffectReference
MDA-MB-231MTS Assay (Cell Viability)Isophysalin A351 µMIC50 after 24h treatment[2]
MCF-7MTS Assay (Cell Viability)Isophysalin A355 µMIC50 after 24h treatment[2]
MDA-MB-231Colony Formation AssayIsophysalin A150 µMReduction in colony formation[2]
MDA-MB-231Cell Migration AssayIsophysalin A150 µMReduction in cell migration[2]
MDA-MB-231 CSCsWestern BlotIsophysalin ANot specifiedReduction in total STAT3 and phosphorylated STAT3 (pSTAT3) protein levels in both cytosol and nucleus.[2]
MDA-MB-231 MammospheresCytokine Profiling AssayIsophysalin ANot specifiedReduction in media IL-6 and IL-8 levels.[1]
MDA-MB-231 MammospheresQuantitative Real-Time PCRIsophysalin ANot specifiedReduction in mRNA levels of IL-6 and IL-8.[1]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on IL-6 mediated inflammation.

In Vitro Cell-Based Assays

3.1.1. Cell Viability Assay (MTS/MTT)

  • Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., macrophages like RAW 264.7, or cancer cell lines like MDA-MB-231).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plate for 24-72 hours.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

3.1.2. IL-6 Production Measurement (ELISA)

  • Objective: To quantify the effect of this compound on IL-6 secretion from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a non-stimulated control and a vehicle control.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using a commercially available IL-6 ELISA kit, following the manufacturer's protocol.

3.1.3. Western Blot Analysis for STAT3 and Phospho-STAT3

  • Objective: To determine if this compound inhibits the IL-6-induced phosphorylation of STAT3.

  • Protocol:

    • Seed cells in 6-well plates.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with recombinant IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.1.4. NF-κB Activity Assay

  • Objective: To assess the effect of this compound on the activation of the NF-κB pathway.

  • Protocol Options:

    • Western Blot for IκBα Phosphorylation/Degradation:

      • Follow the Western Blot protocol (3.1.3), but probe for phosphorylated IκBα and total IκBα after stimulation with an NF-κB activator like TNF-α or LPS.

    • NF-κB Reporter Assay:

      • Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

      • Treat the cells with this compound followed by stimulation with an NF-κB activator.

      • Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

    • NF-κB p65 Nuclear Translocation (Immunofluorescence):

      • Grow cells on coverslips and treat with this compound and an activator.

      • Fix and permeabilize the cells.

      • Incubate with an antibody against the p65 subunit of NF-κB.

      • Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

      • Visualize the subcellular localization of p65 using a fluorescence microscope.

In Vivo Model: LPS-Induced Systemic Inflammation
  • Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of systemic inflammation.

  • Protocol:

    • Acclimate mice (e.g., C57BL/6) for at least one week.

    • Divide the mice into experimental groups: Vehicle control, LPS only, this compound + LPS, and a positive control (e.g., dexamethasone) + LPS.

    • Administer this compound (e.g., via intraperitoneal injection) at various doses one hour prior to the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 5-10 mg/kg).[9][10]

    • At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the mice and harvest relevant tissues (e.g., lung, liver, spleen) for further analysis.

    • Measure serum levels of IL-6 and other pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex cytokine assay.

    • Perform histological analysis of tissues to assess inflammatory cell infiltration.

    • Prepare tissue homogenates to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Visualizations: Signaling Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Design

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R gp130 gp130 IL6R->gp130 forms complex JAKs JAKs gp130->JAKs JAKs_p p-JAKs JAKs->JAKs_p Phosphorylation STAT3 STAT3 JAKs_p->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation IsophysalinG This compound IsophysalinG->STAT3_p Inhibits (Hypothesized) Gene_Transcription Gene Transcription (e.g., IL-6, TNF-α) IsophysalinG->Gene_Transcription Reduces (Hypothesized) DNA->Gene_Transcription

Caption: Hypothesized mechanism of this compound on the IL-6/JAK/STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treat with this compound and/or LPS/IL-6 Cell_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Cytokine Cytokine Measurement (ELISA for IL-6) Treatment->Cytokine Signaling Signaling Pathway Analysis (Western Blot for pSTAT3, NF-κB) Treatment->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Signaling->Data_Analysis Animal_Model LPS-Induced Inflammation in Mice Dosing Administer this compound Animal_Model->Dosing Sample_Collection Collect Blood and Tissues Dosing->Sample_Collection Analysis Analyze Serum Cytokines and Tissue Inflammation Sample_Collection->Analysis Analysis->Data_Analysis

Caption: General experimental workflow for investigating this compound's anti-inflammatory effects.

Logical_Relationship Inflammation Inflammatory Stimulus (e.g., LPS) IL6_Production Increased IL-6 Production and Signaling Inflammation->IL6_Production NFkB_Activation NF-κB Activation Inflammation->NFkB_Activation STAT3_Activation STAT3 Activation (Phosphorylation) IL6_Production->STAT3_Activation ProInflammatory_Genes Expression of Pro-inflammatory Genes STAT3_Activation->ProInflammatory_Genes NFkB_Activation->ProInflammatory_Genes Inflammatory_Response Cellular Inflammatory Response ProInflammatory_Genes->Inflammatory_Response IsophysalinG This compound IsophysalinG->IL6_Production Inhibits IsophysalinG->STAT3_Activation Inhibits IsophysalinG->NFkB_Activation Potentially Inhibits

Caption: Logical relationship of this compound's potential action in the inflammatory cascade.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products for the investigation of IL-6 mediated inflammation. The protocols and data presented here provide a solid foundation for researchers to explore their therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound within the IL-6 and NF-κB signaling pathways, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in more complex, chronic models of inflammatory disease. The continued investigation of isophysalins will undoubtedly contribute to a better understanding of inflammatory processes and may lead to the development of novel anti-inflammatory therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Isophysalin G in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established analytical procedures for similar physalin compounds and serves as a comprehensive starting point for method development and validation.

Introduction

This compound is a member of the physalin family of seco-steroids, which are naturally occurring compounds found in plants of the Physalis genus. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanisms of action. This application note details a robust RP-HPLC method suitable for the separation and quantification of this compound.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent C18, 250 mm × 4.6 mm, 5 µm) is recommended.[1]

  • Solvents and Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • This compound Standard: A certified reference standard of this compound.

  • Sample Filters: 0.45 µm syringe filters for sample clarification.

2.2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.3. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a plant matrix (e.g., leaves, calyces). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective approach for sample preparation.[2]

  • Extraction:

    • Accurately weigh approximately 0.5 g of the homogenized and dried plant material into a 15 mL centrifuge tube.

    • Add 5 mL of methanol (or an appropriate extraction solvent).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 5000 rpm for 5 minutes.[2]

  • Cleanup (d-SPE):

    • Transfer the supernatant to a new centrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., a mixture of PSA and C18).

    • Vortex for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation:

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • An aliquot of this filtered solution is then injected into the HPLC system.

2.4. HPLC Method Parameters

The following chromatographic conditions are recommended as a starting point and should be optimized for the specific instrumentation and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile[3]
Gradient Elution 0-10 min: 30-60% B10-20 min: 60-90% B20-25 min: 90% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm[2]

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics that should be evaluated during method validation, based on data for similar physalins.[1][2]

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (RSD%) Intra-day: < 2%Inter-day: < 3%
Accuracy (Recovery %) 95% - 105%
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep standard_prep Standard Preparation start->standard_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing (Integration & Calibration) data_acquisition->data_processing quantification Quantification of this compound data_processing->quantification end End quantification->end

Figure 1. General workflow for the HPLC analysis of this compound.

Logical Relationship for HPLC Method Development

Method_Development analyte_char Analyte Characterization Physicochemical Properties UV Absorbance method_selection Method Selection Reverse-Phase HPLC C18 Column analyte_char->method_selection parameter_optimization Parameter Optimization Mobile Phase Flow Rate Temperature Detection Wavelength method_selection->parameter_optimization method_validation Method Validation Linearity Precision Accuracy Robustness parameter_optimization->method_validation routine_analysis Routine Analysis method_validation->routine_analysis

Figure 2. Logical steps in HPLC method development.

References

In Vivo Efficacy of Isophysalin G in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalins are a class of steroidal lactones derived from plants of the Physalis genus, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[1] Isophysalin G, a member of this family, has shown potent antiproliferative effects in vitro, suggesting its potential as a novel anti-cancer agent. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical development of new cancer therapeutics.

While direct in vivo efficacy data for this compound in xenograft models is not extensively available in current literature, this guide synthesizes information from studies on closely related physalins, such as Isophysalin A and Physalins B, D, and F, to provide a robust framework for preclinical evaluation.[2][3]

Data Presentation: Representative In Vivo Efficacy

The following table summarizes representative quantitative data from xenograft studies of physalins, which can serve as a benchmark for designing and evaluating experiments with this compound.

Cell LineXenograft ModelMouse StrainTreatment RegimenTumor Growth Inhibition (TGI)Key FindingsReference
HCT116 (Colon)SubcutaneousNude MicePhysalin B (hypothetical)~40-70%Dose-dependent reduction in tumor volume.N/A
A549 (Lung)SubcutaneousBALB/c NudeThis compound (hypothetical)~35-65%Significant suppression of tumor growth compared to vehicle control.N/A
MDA-MB-231 (Breast)OrthotopicNOD/SCIDThis compound (hypothetical)~50-75%Inhibition of primary tumor growth and potential reduction in metastasis.N/A
Sarcoma 180SubcutaneousSwiss MicePhysalin B & DSignificantReduction in Ki67 staining, indicating inhibition of tumor proliferation.[2]

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., HCT116 for colon cancer, A549 for lung cancer, MDA-MB-231 for breast cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.

  • Injection Preparation: Resuspend the final cell pellet in a sterile solution of PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration for injection (e.g., 2 x 10^7 cells/mL). Keep the cell suspension on ice until injection.

Xenograft Model Establishment
  • Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) mice or NOD/SCID mice, aged 6-8 weeks.[4]

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Subcutaneous Xenograft:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject 100 µL of the cell suspension (e.g., 2 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Orthotopic Xenograft (Breast Cancer Model):

    • Anesthetize the mouse.

    • Inject 50 µL of the cell suspension (e.g., 1 x 10^6 cells) into the mammary fat pad.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

This compound Administration
  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 10% to avoid toxicity.

  • Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Administration Route: this compound can be administered via various routes, including intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection.

  • Dosing Schedule: A typical dosing schedule could be daily or every other day for a period of 3-4 weeks.

  • Monitoring: Throughout the treatment period, monitor animal body weight and overall health status as indicators of toxicity.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treatment groups compared to the vehicle control group.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.

  • Further Analysis: Tumor tissues can be processed for further analyses, such as:

    • Histology: Formalin-fix and paraffin-embed a portion of the tumor for hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and subsequent western blot analysis to investigate the effect of this compound on target signaling pathways.

    • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile of this compound.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_prep Injection Preparation cell_harvest->cell_prep xenograft Xenograft Implantation cell_prep->xenograft tumor_growth Tumor Growth to Palpable Size xenograft->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound Treatment randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis (TGI, Stats) endpoint->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Proposed Signaling Pathway for this compound

Based on the known mechanism of Isophysalin A, a closely related isomer, a plausible mechanism of action for this compound involves the inhibition of the STAT3/IL-6 signaling pathway.[3][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription IsophysalinG This compound IsophysalinG->STAT3 Inhibits Phosphorylation IL6 IL-6 IL6->IL6R Binds

Caption: Proposed STAT3/IL-6 signaling pathway inhibition by this compound.

References

Isophysalin G: A Promising Inducer of Apoptosis in Cancer Cells for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isophysalin G, a member of the physalin family of steroidal lactones, is emerging as a compound of interest in oncology research. While direct studies on this compound are limited, extensive research on closely related physalins, such as Isophysalin A and Physalin B, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. This document provides a comprehensive guide for researchers aiming to investigate the apoptotic effects of this compound in vitro. The protocols and data presented are based on established methodologies for other physalins and serve as a robust starting point for experimental design.

Data Presentation

The following tables summarize quantitative data obtained from studies on Isophysalin A, a structurally similar compound, which can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Isophysalin A in Breast Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (hours)AssayReference
MDA-MB-23135124MTS[1][2]
MCF-735524MTS[1][2]

Table 2: Apoptotic Effect of Isophysalin A on Breast Cancer Stem Cells (BCSCs)

Cell LineTreatmentLate Apoptotic Cell Population (%)Reference
MDA-MB-231-derived mammospheresControl9.8[1]
MDA-MB-231-derived mammospheresIsophysalin A36.9[1]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to elucidate the apoptotic effects of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the potential signaling pathways involved in physalin-induced apoptosis and a general experimental workflow.

cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade cluster_4 Cellular Outcome IsophysalinG This compound ROS ↑ Reactive Oxygen Species (ROS) IsophysalinG->ROS p53 ↑ p53 Activation IsophysalinG->p53 MAPK MAPK Pathway (ERK, JNK, p38) IsophysalinG->MAPK ROS->p53 Bcl2 ↓ Bcl-2 (anti-apoptotic) p53->Bcl2 Bax ↑ Bax (pro-apoptotic) p53->Bax MAPK->Bax Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.

cluster_assays Apoptosis Evaluation start Start: Select Cancer Cell Line culture Cell Culture and Seeding (96-well or 6-well plates) start->culture treat Treat with this compound (various concentrations and time points) culture->treat viability Cell Viability Assay (MTS) treat->viability flow Apoptosis Assay (Annexin V/PI Staining) treat->flow western Western Blot Analysis (Apoptotic Proteins) treat->western data Data Analysis (IC50, % Apoptosis, Protein Expression) viability->data flow->data western->data end Conclusion data->end

Caption: Experimental workflow for in vitro apoptosis studies.

References

Troubleshooting & Optimization

Technical Support Center: Isophysalin G Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isophysalin G in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other related physalins.[1] Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating that this concentration is readily achievable.[1] For the related compound Physalin A, a solubility of up to 55.34 mg/mL (105.1 mM) in DMSO has been reported, suggesting that this compound is likely to have good solubility in this solvent as well.[2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, pyridine, and acetone (B3395972) can also dissolve this compound, but DMSO is generally preferred for its miscibility with aqueous cell culture media.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in my aqueous cell culture medium. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and reduce the chances of precipitation.

  • Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.

  • Pre-warm the medium: Adding the DMSO stock solution to a pre-warmed medium (37°C) can sometimes improve solubility and prevent the compound from "crashing out" of the solution.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound more effectively in the aqueous medium.

  • Use of solubilizing agents: Incorporating excipients like cyclodextrins can enhance the aqueous solubility of this compound.

Q3: How can I use sonication to improve the solubility of this compound in my assay medium?

A3: Sonication can be a very effective method to create a homogenous dispersion of a poorly soluble compound in an aqueous medium. It is recommended to sonicate the diluted this compound solution in the cell culture medium. The optimal sonication parameters (power, duration, and temperature) should be determined empirically for your specific experimental setup.

Q4: What are cyclodextrins, and how can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that have increased aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are two commonly used derivatives with enhanced solubilizing capacities.[4][5]

Q5: Is there any information on the stability of this compound in cell culture medium?

A5: While specific stability data for this compound in cell culture media is limited, it is a general best practice to prepare fresh dilutions of the compound from a frozen DMSO stock solution immediately before each experiment. The stability of a compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components. For short-term experiments (up to 72 hours), it is generally assumed to be sufficiently stable when prepared correctly, but for longer-term studies, a stability assessment is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[2]
Precipitation occurs immediately upon dilution in cell culture medium. The aqueous solubility limit of this compound has been exceeded.Decrease the final concentration of this compound. Use a stepwise dilution method. Pre-warm the cell culture medium.
The diluted this compound solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the compound.Sonicate the final diluted solution. Consider using a solubilizing agent like cyclodextrin.
Inconsistent results between experiments. Instability of the diluted this compound solution.Always prepare fresh dilutions from a frozen DMSO stock immediately before use. Aliquot the DMSO stock to avoid repeated freeze-thaw cycles.
Observed cytotoxicity is higher than expected. The concentration of DMSO in the final assay volume is too high.Ensure the final DMSO concentration is below 0.5%. Perform a vehicle control (medium with the same percentage of DMSO) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath and/or sonicate in a water bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot

Workflow for preparing this compound stock solution.
Protocol 2: Improving Aqueous Solubility with Sonication

  • Prepare Dilution: Based on your desired final concentration, calculate the volume of this compound DMSO stock solution needed.

  • Initial Dilution: Add the calculated volume of the DMSO stock solution to your pre-warmed (37°C) cell culture medium.

  • Sonication: Place the tube or plate containing the diluted solution in a water bath sonicator.

  • Optimize Parameters: Start with a short sonication time (e.g., 5 minutes) at a moderate power setting. Visually inspect for clarity. If precipitation persists, gradually increase the sonication time or power. It is advisable to perform sonication in pulses (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating of the medium.[6]

  • Final Application: Use the freshly sonicated solution for your in vitro assay immediately.

G cluster_sonication Sonication Protocol prepare_dilution Prepare Diluted Solution sonicate Sonicate (e.g., 5-15 min) prepare_dilution->sonicate inspect Visually Inspect sonicate->inspect inspect->sonicate If precipitate remains use_assay Use in Assay inspect->use_assay If clear

Workflow for enhancing solubility using sonication.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM). Sterile filter the solution if necessary.

  • Complex Formation: Add the this compound DMSO stock solution to the HP-β-CD containing medium. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 to 1:10 (this compound:HP-β-CD) is recommended.

  • Incubation: Gently mix the solution and incubate at room temperature for at least 30 minutes to allow for the formation of the inclusion complex.

  • Application: The resulting solution containing the this compound-cyclodextrin complex can now be used in your in vitro assay.

G cluster_cyclodextrin Cyclodextrin Protocol start Start prepare_hpcd Prepare HP-β-CD solution in cell culture medium start->prepare_hpcd add_iso Add this compound (from DMSO stock) prepare_hpcd->add_iso incubate Incubate for 30 min (for complex formation) add_iso->incubate use_assay Use in in vitro assay incubate->use_assay end End use_assay->end

Logical relationship for using HP-β-CD.

Data Summary

Table 1: Solubility of Physalins in Different Solvents

CompoundSolventSolubilityReference
This compoundChloroform, Dichloromethane, Ethyl Acetate, Pyridine, AcetoneSoluble (Qualitative)[1]
This compoundDMSOSoluble (offered as 10 mM solution)[1]
Physalin ADMSO55.34 mg/mL (105.1 mM)[2]

References

Preventing the degradation of Isophysalin G in experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Isophysalin G during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability important?

This compound is a naturally occurring steroid belonging to the withanolide class of compounds, known for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The stability of this compound is crucial because its degradation can lead to a loss of biological activity, resulting in inaccurate and misleading experimental outcomes. Degradation products may also exhibit different or interfering biological effects.

2. What are the primary factors that cause this compound degradation?

Based on studies of withanolides, the primary factors contributing to the degradation of this compound are:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule.

  • Solvent: The choice of solvent and the presence of water can influence stability.

3. How should I prepare and store this compound stock solutions?

  • Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the impact of any water absorption by the DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, amber glass vials to protect from light and moisture. Store these aliquots at -80°C for long-term storage (up to 6 months or longer) or at -20°C for shorter-term storage (up to one month).[2][3][4][5] Avoid repeated freeze-thaw cycles.[2][5]

4. How can I minimize this compound degradation in my cell culture experiments?

  • Final DMSO Concentration: When diluting your DMSO stock solution into an aqueous cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity and precipitation.

  • Fresh Preparations: Prepare working solutions of this compound in your cell culture medium immediately before use.

  • Minimize Exposure: Protect your working solutions and cell culture plates from light by using amber tubes and covering plates with foil.

  • pH of Media: Be aware that the pH of cell culture media can shift during incubation. Use freshly prepared or properly buffered media. Standard media like DMEM and RPMI-1640 are generally buffered to a physiological pH, but factors like high cell density can alter this.[6][7][8]

  • Serum Interaction: Components in fetal bovine serum (FBS) and other media supplements could potentially interact with and degrade this compound. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the new stock into single-use vials and store at -80°C. 3. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] 4. Verify the concentration and purity of your stock solution using HPLC-UV.
Degradation in Working Solution/Cell Culture Medium 1. Prepare working solutions immediately before adding them to your cells. 2. Protect working solutions and cell culture plates from light. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. (See Experimental Protocols section).
Interaction with Media Components 1. If using a high concentration of serum, try reducing it or using a heat-inactivated serum. 2. Consider if other supplements in your media could be reactive.
Incorrect Initial Concentration 1. Ensure accurate weighing and dissolution of this compound when preparing the initial stock solution. 2. Use calibrated pipettes for all dilutions.
Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples.
Possible Cause Troubleshooting Steps
Forced Degradation 1. Review your experimental procedure for any steps that might expose the compound to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).[9][10][11][12] 2. Analyze a sample of your stock solution to confirm its purity.
Contamination 1. Ensure all solvents and reagents are of high purity. 2. Clean your analytical instruments thoroughly.
Identification of Degradation Products 1. If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products via LC-MS/MS.[13]

Data Presentation: Stability of Withanolides (as a proxy for this compound)

The following tables summarize the expected stability of withanolides under various conditions. This data is generalized from studies on related compounds and should be used as a guideline. Specific stability testing for this compound is recommended for precise quantitative data.

Table 1: Estimated Stability of this compound in DMSO Stock Solution

Storage TemperatureRecommended DurationExpected PurityNotes
-80°C≤ 6 months>98%Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C≤ 1 month>95%Suitable for short- to medium-term storage.
4°C≤ 1 week~90-95%For working stock solutions. Protect from light.
Room Temperature (25°C)≤ 24 hours<90%Not recommended for storage. Significant degradation may occur.[14]

Table 2: Influence of pH on the Degradation of Withanolides (Aqueous Solutions)

pHRelative Degradation RateStabilityNotes
< 4HighLowSusceptible to acid-catalyzed hydrolysis.[1]
4 - 6ModerateModerateStability increases as pH approaches neutral.
6 - 7.5LowHighGenerally the most stable pH range for many organic compounds.
> 7.5HighLowSusceptible to base-catalyzed hydrolysis.[1]

Table 3: Effect of Temperature on Withanolide Degradation (Aqueous Solution, pH 7.4)

TemperatureHalf-life (t½) (Estimated)Notes
4°CWeeks to MonthsRefrigeration significantly slows degradation.
25°C (Room Temp)Days to a WeekNoticeable degradation can occur over a few days.
37°C (Incubator)Hours to DaysDegradation is significantly accelerated at physiological temperatures.
60°CMinutes to HoursUsed in forced degradation studies to rapidly generate degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a UV lamp (254 nm or 365 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples and a non-degraded control by HPLC-UV or LC-MS/MS to compare the chromatograms and identify degradation products.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Your complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)

  • Incubator at 37°C, 5% CO₂

  • HPLC-UV system

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Time Points: Aliquot the working solution into separate sterile tubes or wells of a 96-well plate for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each time point, remove one aliquot and immediately freeze it at -80°C to stop any further degradation.

  • Sample Preparation for Analysis: Before analysis, thaw the samples and precipitate any proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by HPLC-UV to quantify the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile in your cell culture medium.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solution in Cell Culture Medium stock->working Dilute treat Treat Cells with This compound working->treat incubate Incubate (e.g., 24h, 48h) at 37°C, 5% CO2 treat->incubate collect Collect Supernatant/ Cell Lysate incubate->collect process Sample Processing (e.g., Protein Precipitation) collect->process analyze Analyze by HPLC or LC-MS process->analyze data data analyze->data Data Interpretation

Caption: A typical experimental workflow for cell-based assays using this compound.

degradation_pathways cluster_stress Stress Factors Isophysalin_G This compound (Active Compound) Degradation_Products Degradation Products (Inactive/Altered Activity) Isophysalin_G->Degradation_Products Degradation pH pH (Acid/Base) Temp Temperature Light Light (UV) Oxidation Oxidation

Caption: Factors leading to the degradation of this compound.

troubleshooting_logic start Inconsistent/ Low Activity? check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? - Purity (HPLC)? start->check_stock stock_ok Stock OK? check_stock->stock_ok prepare_fresh_stock Prepare Fresh Stock Solution stock_ok->prepare_fresh_stock No check_working Check Working Solution: - Prepared fresh? - Protected from light? stock_ok->check_working Yes prepare_fresh_stock->check_working working_ok Working Solution OK? check_working->working_ok improve_handling Improve Handling: - Prepare fresh - Protect from light working_ok->improve_handling No check_assay Review Assay Protocol: - Cell density? - Incubation time? - Reagent quality? working_ok->check_assay Yes improve_handling->check_assay

Caption: A troubleshooting flowchart for inconsistent this compound activity.

References

Reducing off-target effects of Isophysalin G in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isophysalin G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays, with a specific focus on minimizing and identifying potential off-target effects.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Higher than expected cytotoxicity in my cell line.

  • Question: I'm observing significant cell death at concentrations where this compound is expected to be active against my target. How can I determine if this is an on-target or off-target effect?

  • Answer: High cytotoxicity can stem from potent on-target effects (e.g., in cancer cells) or off-target toxicity. To differentiate, consider these steps:

    • Review Published Data: Compare your findings with published cytotoxicity data for your specific cell line or similar cell types. Cytotoxic effects of natural products can be highly cell-line dependent.[1][2][3]

    • Dose-Response Analysis: Conduct a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your cell line. A steep curve may indicate a specific, potent effect, while a shallow curve might suggest multiple, less specific interactions.

    • Target Engagement Confirmation: Employ a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target (e.g., components of the NF-κB pathway) at the concentrations causing cytotoxicity.[4][5][6] A disconnect between target engagement and cell death may point towards off-target effects.

    • Caspase Activation Assay: Investigate if the observed cell death is due to apoptosis by performing a caspase activation assay. Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.[7][8][9] Unexplained caspase activation could be an off-target effect.

Issue 2: Inconsistent or non-reproducible results in my NF-κB reporter assay.

  • Question: My NF-κB reporter gene assay results with this compound are variable. What could be the cause?

  • Answer: Inconsistent results in reporter assays can be due to several factors:

    • High Background Signal: Natural products can sometimes interfere with reporter assay readouts. To address this, ensure you have proper controls, such as wells with this compound but without cells, to measure and subtract any background signal.[10]

    • Cell Health: Ensure that the concentrations of this compound used are not causing significant cytotoxicity, as this will affect the reliability of the reporter assay. Run a parallel cytotoxicity assay to confirm cell viability.

    • Promoter Strength and Cell Line: The strength of the NF-κB response element in your reporter construct and the specific cell line used can influence the assay window. Ensure your cell line has a robust and reproducible NF-κB response to a known activator (e.g., TNF-α).

    • Reagent Quality and Pipetting Accuracy: Use high-quality reagents and ensure accurate pipetting, especially when preparing serial dilutions of this compound.

Issue 3: I suspect this compound might have off-target effects. How can I investigate this?

  • Question: What are the likely off-target pathways for a steroidal compound like this compound, and how can I test for them?

  • Answer: Given its steroidal backbone, this compound could potentially interact with other steroid hormone receptors. Additionally, like many natural products, it could interact with a range of kinases.

    • Glucocorticoid Receptor (GR) Interaction: Since physalins have a steroidal structure, they may interact with the glucocorticoid receptor.[11][12][13][14][15] You can assess this by performing a competitive binding assay with a known GR ligand or a GR-dependent reporter assay.

    • Kinase Profiling: A broad kinase inhibitor profiling panel can identify potential off-target kinase interactions.[14][16][17] This can be done through commercial services that screen your compound against hundreds of kinases.

    • Proteome-wide CETSA (MS-CETSA): This unbiased approach can identify multiple protein targets of this compound in an un-labeled format within a cellular context, providing a global view of its interactions.[4][5][10]

    • GPCR Selectivity Profiling: G protein-coupled receptors (GPCRs) are another common class of off-targets. A GPCR selectivity panel can reveal unintended interactions.[8][9][18][19]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary known mechanism of action for this compound?

    • A1: this compound is primarily known for its anti-inflammatory and anti-cancer activities, which are largely attributed to the inhibition of the NF-κB signaling pathway. It can suppress the phosphorylation of IκB proteins, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • Q2: Are there any known specific off-targets for this compound?

    • A2: While the potential for off-target effects exists due to its chemical structure, specific, well-characterized off-targets of this compound are not extensively documented in publicly available literature. Based on its steroidal lactone structure, potential off-targets could include other steroid receptors or various kinases.[16][20][21][22]

  • Q3: How can I improve the solubility of this compound in my cellular assays?

    • A3: Poor solubility is a common issue with natural products. To improve solubility, you can try the following:

      • Use of a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into your culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

      • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

      • Vortexing: Thorough vortexing before dilution can also help.

  • Q4: What are some essential controls to include in my experiments with this compound?

    • A4: To ensure the validity of your results, always include the following controls:

      • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

      • Untreated Control: Cells that are not treated with either this compound or the vehicle.

      • Positive Control: A known activator or inhibitor of your target pathway to ensure the assay is working correctly.

      • Compound-only Control (for colorimetric/fluorometric assays): Wells containing only the medium and this compound at the experimental concentrations to check for any interference with the assay signal.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for assessing the on-target and potential off-target effects of this compound. Note: Specific off-target IC50 values for this compound are not widely available and would need to be determined experimentally.

Table 1: On-Target Activity of this compound (NF-κB Pathway)

Assay TypeCell LineParameterTypical Value RangeReference
NF-κB Reporter AssayVariousIC501 - 20 µMHypothetical
IL-6 ProductionMacrophagesIC505 - 50 µMHypothetical
TNF-α ProductionMacrophagesIC505 - 50 µMHypothetical

Table 2: Assessing Potential Off-Target Effects

Potential Off-TargetAssay TypeParameterDesired Outcome for Selectivity
Glucocorticoid ReceptorCompetitive Binding AssayKi> 100 µM
Kinase Panel (e.g., 96 kinases)Kinase Inhibition Assay% Inhibition @ 10 µM< 50% for most kinases
General CytotoxicityCell Viability AssayCC50> 10-fold higher than on-target IC50

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps for a standard CETSA experiment followed by Western blot analysis to confirm the engagement of this compound with a target protein (e.g., IKKβ).[4][6][23][24]

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Lysis buffer (e.g., RIPA buffer)

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against the target protein (e.g., anti-IKKβ)

    • HRP-conjugated secondary antibody

  • Procedure:

    • Cell Culture and Treatment:

      • Culture cells to 70-80% confluency.

      • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined time at 37°C.

    • Heat Challenge:

      • Harvest and wash the cells with PBS.

      • Resuspend the cell pellet in PBS with protease inhibitors.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C). Include a no-heat control.

    • Cell Lysis and Protein Quantification:

      • Lyse the cells by freeze-thaw cycles.

      • Separate the soluble fraction from the precipitated protein by centrifugation.

      • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Western Blot Analysis:

      • Normalize the protein concentration for all samples.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL detection system.

    • Data Analysis:

      • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement

This protocol describes a competitive binding BRET assay to measure the interaction of this compound with a target protein in live cells.[23][25][26][27][28]

  • Materials:

    • Cells expressing the target protein fused to a bioluminescent donor (e.g., NanoLuc® luciferase).

    • A fluorescently labeled ligand (tracer) for the target protein.

    • This compound stock solution.

    • BRET substrate (e.g., coelenterazine).

    • White, opaque 96- or 384-well plates.

  • Procedure:

    • Cell Preparation:

      • Plate the engineered cells in the assay plate and incubate for 24 hours.

    • Assay Execution:

      • Prepare serial dilutions of this compound.

      • Add the this compound dilutions or vehicle to the assay wells.

      • Add the fluorescent tracer to all wells.

      • Incubate to allow for compound entry and binding equilibrium.

    • Signal Detection:

      • Add the BRET substrate to all wells.

      • Read the plate on a luminometer capable of measuring both donor and acceptor emission wavelengths.

    • Data Analysis:

      • Calculate the BRET ratio (acceptor emission / donor emission).

      • A decrease in the BRET ratio with increasing concentrations of this compound indicates competition for binding to the target protein.

Visualizations

Troubleshooting_Workflow Start Unexpected Result (e.g., High Cytotoxicity) Check_Literature Review Published Data for the cell line Start->Check_Literature Dose_Response Perform Detailed Dose-Response Curve Check_Literature->Dose_Response Target_Engagement Target Engaged at Cytotoxic Concentrations? Dose_Response->Target_Engagement On_Target Likely On-Target Effect Target_Engagement->On_Target Yes Off_Target Potential Off-Target Effect Target_Engagement->Off_Target No Investigate_Off_Target Investigate Potential Off-Targets (e.g., Kinase Panel, CETSA-MS) Off_Target->Investigate_Off_Target CETSA_Workflow Cell_Treatment 1. Cell Treatment (this compound vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Analysis 5. Analysis of Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis

References

Technical Support Center: Enhancing the Bioavailability of Isophysalin G for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Isophysalin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a member of the physalin family of naturally occurring steroids, which are primarily isolated from plants of the Physalis genus.[1][2][3] Physalins, as a class, have demonstrated a wide range of biological activities, including anti-inflammatory, immunomodulatory, antiparasitic, and anticancer effects.[1][4][5] this compound itself has been noted for its antinociceptive properties.[6][7]

Q2: I am observing poor efficacy of this compound in my animal model. Could this be related to its bioavailability?

Yes, poor in vivo efficacy is often linked to low bioavailability. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target tissue in a sufficient concentration. Many natural products, including physalins, exhibit poor aqueous solubility and/or permeability, which can significantly limit their oral bioavailability.[8][9][10][11][12][13] For instance, Isophysalin B, a structurally related compound, has been reported to be poorly absorbed in rats due to low solubility in gastrointestinal fluids and a strong first-pass metabolism effect.[8]

Q3: What are the main factors limiting the bioavailability of this compound?

While specific data for this compound is limited, based on the properties of other physalins, the primary limiting factors are likely:

  • Low Aqueous Solubility: Physalins are generally hydrophobic compounds, leading to poor dissolution in the gastrointestinal tract, a prerequisite for absorption.[8][9]

  • Low Permeability: The ability of the molecule to pass through the intestinal epithelium into the bloodstream may be limited.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug.[8]

Q4: What are the initial steps to consider for improving the bioavailability of this compound?

To enhance the bioavailability of this compound, consider the following formulation strategies:

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving its dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and enhance its dissolution.

  • Lipid-Based Formulations: Formulations such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gastrointestinal tract.[9]

  • Use of Bioenhancers: Co-administration with compounds that inhibit metabolic enzymes or efflux pumps can increase systemic exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and variable drug levels in plasma after oral administration. Poor aqueous solubility leading to incomplete dissolution.1. Formulate as a solid dispersion: Utilize a hydrophilic carrier to improve the dissolution rate. Start with a carrier like PVP K30 or HPMC at a 1:1 or 1:5 drug-to-carrier ratio. 2. Prepare a nanoemulsion: This can enhance solubility and absorption. Use an oil phase in which this compound is soluble.
High dose required to see a therapeutic effect. Low permeability across the intestinal epithelium.1. Incorporate permeation enhancers: Consider the use of safe and effective permeation enhancers in your formulation. 2. Evaluate efflux pump inhibition: this compound may be a substrate for efflux pumps like P-glycoprotein. Co-administration with a known inhibitor could increase absorption.
Discrepancy between in vitro potency and in vivo efficacy. Extensive first-pass metabolism.1. Administer with a metabolic inhibitor: Co-dosing with an inhibitor of relevant cytochrome P450 enzymes may increase bioavailability. 2. Consider alternative routes of administration: Intravenous or intraperitoneal injection can bypass first-pass metabolism, though this may not be the desired clinical route.
Precipitation of the compound in aqueous media during in vitro assays. The compound is highly hydrophobic.1. Use of co-solvents: For in vitro experiments, dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the aqueous medium. Ensure the final solvent concentration is non-toxic to cells. 2. Formulate with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Quantitative Data Summary

Since specific experimental data for this compound is scarce, the following tables provide representative pharmacokinetic parameters for other physalins administered orally to rats, which can serve as a reference point for experimental design.

Table 1: Pharmacokinetic Parameters of Physalins in Rats (Oral Administration)

Compound Dose (mg/mL in extract) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
Physalin A21131.3266[8]
Physalin D161031.7-[8]
Physalin L3-1.3-[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight526.538 g/mol [6]
Molecular FormulaC28H30O10[6]
Calculated LogP-0.2[14]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine[7]

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Ethanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 ratio of this compound to PVP K30).

  • Dissolve both the this compound and the carrier in a minimal amount of a common solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

Objective: To evaluate the permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound solution (prepared in HBSS with a non-toxic concentration of a co-solvent like DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Alternatively, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound solution to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Isophysalin_G This compound (Poorly Soluble) Solid_Dispersion Solid Dispersion Isophysalin_G->Solid_Dispersion e.g., Solvent Evaporation Nanoemulsion Nanoemulsion Isophysalin_G->Nanoemulsion e.g., High-Pressure Homogenization Dissolution_Test Dissolution Testing Solid_Dispersion->Dissolution_Test Nanoemulsion->Dissolution_Test Permeability_Assay Caco-2 Permeability Assay Dissolution_Test->Permeability_Assay Optimized Formulation Animal_Model Rodent Model (Oral Gavage) Permeability_Assay->Animal_Model Promising Candidate PK_Study Pharmacokinetic Analysis (Blood Sampling) Animal_Model->PK_Study Efficacy_Study Efficacy Assessment PK_Study->Efficacy_Study Determine Dosing Regimen

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 activates JAK JAK gp130->JAK recruits & activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Target_Genes Target Gene Transcription (e.g., Proliferation, Survival) STAT3_dimer->Target_Genes translocates to nucleus Isophysalin_G This compound Isophysalin_G->pSTAT3 inhibits IL6 IL-6 IL6->IL6R

References

Technical Support Center: Overcoming Resistance to Isophysalin G in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isophysalin G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the physalin family of naturally occurring steroids, which belong to the larger class of withanolides.[1] Physalins have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1] The anticancer mechanism of physalins, including this compound, is multifaceted and involves:

  • Induction of Apoptosis: Physalins can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][3]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G1 phase.[1][3]

  • Modulation of Signaling Pathways: Physalins are known to interfere with key cancer-promoting signaling pathways, including the JAK/STAT3, PI3K/Akt, and MAPK/ERK pathways.[2][4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to natural product-based anticancer agents like this compound can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[6][7]

  • Alterations in Target Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways. Constitutive activation of the STAT3 pathway is a known mechanism of resistance to various chemotherapeutic agents.[8][9][10]

  • Changes in Apoptotic and Cell Cycle Regulation: Mutations or altered expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle control can render cells less susceptible to the effects of this compound.[11][12]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

Please refer to the Troubleshooting Guide below for a step-by-step approach to identifying the resistance mechanism. This includes protocols for assessing ABC transporter expression and activity, analyzing the phosphorylation status of key signaling proteins like STAT3, and evaluating changes in cell cycle and apoptosis profiles.

Q4: What strategies can I employ to overcome this compound resistance?

  • Combination Therapy: Using this compound in combination with other therapeutic agents can be an effective strategy.

    • ABC Transporter Inhibitors: Co-administration with known inhibitors of P-gp or other ABC transporters can increase the intracellular concentration of this compound.[6]

    • Signaling Pathway Inhibitors: Combining this compound with inhibitors of pro-survival pathways, such as STAT3 inhibitors, can re-sensitize resistant cells.[13][14]

  • Novel Drug Delivery Systems: The use of nanocarriers can enhance the bioavailability and intracellular delivery of withanolides, potentially bypassing efflux pump-mediated resistance.[15]

Troubleshooting Guide for this compound Resistance

This guide provides a structured approach to identifying and addressing resistance to this compound in your cancer cell line experiments.

Problem 1: Decreased Cytotoxicity of this compound

Your first indication of resistance is likely a rightward shift in the dose-response curve, signifying a higher IC50 value.

Initial Verification:

  • Confirm Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the cytotoxicity assay.

  • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Establish a Baseline: Compare the current IC50 value to your initial experiments with the parental cell line.

Data Presentation: IC50 Values of Physalins in Various Cancer Cell Lines

The following table provides a summary of reported IC50 values for this compound and related physalins. This can serve as a reference for expected potency.

PhysalinCancer Cell LineIC50 (µM)Reference
Physalin GHL-602.2 - 6.7[16]
Physalin DSMMC-72211.080 ± 0.027[17]
MDA-MB-2310.994 ± 0.035[17]
SW4800.649 ± 0.027[17]
A-5492.274 ± 0.090[17]
HL-600.0520 ± 0.0037[17]
Physalin OHep G231.1[18]
MCF-711.4[18]
Physalin BCWR22Rv1~2.0[19]
C42B~2.0[19]
Physalin FH460 (NSCLC)Varies with conc.[2]
A549 (NSCLC)Varies with conc.[2]
H1650 (NSCLC)Varies with conc.[2]
H1975 (NSCLC)Varies with conc.[2]
Problem 2: Identifying the Underlying Resistance Mechanism

Once resistance is confirmed, the next step is to investigate the molecular mechanism.

Experimental Workflow for Resistance Characterization:

experimental_workflow start Resistant Cell Line Identified abc_transporter Hypothesis 1: Increased Drug Efflux start->abc_transporter signaling_pathway Hypothesis 2: Altered Signaling start->signaling_pathway apoptosis_cellcycle Hypothesis 3: Defective Apoptosis/ Cell Cycle Arrest start->apoptosis_cellcycle western_abc Western Blot for ABC Transporters (P-gp, MRP1, ABCG2) abc_transporter->western_abc activity_assay P-gp Activity Assay (e.g., Rhodamine 123) abc_transporter->activity_assay western_stat3 Western Blot for p-STAT3, p-Akt signaling_pathway->western_stat3 apoptosis_assay Apoptosis Assay (Annexin V/PI) apoptosis_cellcycle->apoptosis_assay cellcycle_assay Cell Cycle Analysis (Propidium Iodide) apoptosis_cellcycle->cellcycle_assay outcome1 Increased ABC Transporter Expression/Activity western_abc->outcome1 activity_assay->outcome1 outcome2 Increased p-STAT3/p-Akt western_stat3->outcome2 outcome3 Reduced Apoptosis/ Cell Cycle Arrest apoptosis_assay->outcome3 cellcycle_assay->outcome3

Workflow for investigating this compound resistance.

Signaling Pathways Implicated in this compound Action and Resistance:

1. This compound-Induced Apoptosis and Cell Cycle Arrest:

apoptosis_cell_cycle isophysalin_g This compound pi3k_akt PI3K/Akt Pathway isophysalin_g->pi3k_akt inhibition mapk_erk MAPK/ERK Pathway isophysalin_g->mapk_erk activation p53 p53 Activation isophysalin_g->p53 activation cdk_cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) isophysalin_g->cdk_cyclin inhibition bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) pi3k_akt->bcl2_family inhibition apoptosis Apoptosis mapk_erk->apoptosis p53->bcl2_family caspases Caspase Activation (Caspase-3, -9) bcl2_family->caspases caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M) cdk_cyclin->cell_cycle_arrest

Simplified signaling of this compound's effects.

2. Potential Resistance Mechanisms:

resistance_mechanisms isophysalin_g This compound isophysalin_g_in This compound (intracellular) isophysalin_g->isophysalin_g_in abc_transporter ABC Transporter (e.g., P-gp) isophysalin_g_out This compound (extracellular) abc_transporter->isophysalin_g_out stat3_pathway Constitutive STAT3 Activation pro_survival_genes Pro-survival Genes (e.g., Bcl-2, Survivin) stat3_pathway->pro_survival_genes apoptosis_inhibition Inhibition of Apoptosis (e.g., high Bcl-2) isophysalin_g_in->abc_transporter pro_survival_genes->apoptosis_inhibition leads to

Key mechanisms of resistance to this compound.
Problem 3: Overcoming this compound Resistance

Based on the identified resistance mechanism, the following strategies can be implemented.

Combination Therapy Design:

Identified Resistance MechanismProposed Combination AgentRationale
Increased P-gp Expression/ActivityVerapamil, Cyclosporine A, or other P-gp inhibitorsCompetitively inhibits P-gp, increasing intracellular this compound concentration.[6]
Constitutive STAT3 ActivationSTAT3 inhibitors (e.g., Stattic, Cryptotanshinone)Blocks the pro-survival signaling mediated by STAT3, re-sensitizing cells to apoptosis.[13]
High Bcl-2 ExpressionBcl-2 inhibitors (e.g., Venetoclax)Directly targets the anti-apoptotic machinery, lowering the threshold for apoptosis induction.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase (G0/G1, S, G2/M).

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Principle: This technique is used to detect and quantify the expression of specific proteins in a cell lysate.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., P-gp, p-STAT3, total STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux Assay)

Principle: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. Increased intracellular accumulation of Rhodamine 123 in the presence of an inhibitor indicates P-gp activity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Inhibitor Pre-incubation: Pre-incubate cells with a known P-gp inhibitor (e.g., verapamil) as a positive control, and with this compound if you are testing its inhibitory potential.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate.

  • Washing: Wash the cells with cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity in treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp activity.

References

Technical Support Center: Isophysalin G Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Isophysalin G treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for incubation time when first using this compound?

A general starting point for in vitro experiments with this compound is a 24-hour incubation period. This duration has been used in studies with related physalins, such as Isophysalin A, to observe effects on cell viability and signaling pathways in breast cancer cell lines. However, the optimal time can vary significantly depending on the cell type, the concentration of this compound, and the specific endpoint being measured. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.

Q2: I am not observing any significant effect of this compound on my cells. What are some possible reasons related to incubation time?

Several factors related to incubation time could contribute to a lack of a discernible effect:

  • Insufficient Incubation Time: The observed effect may require a longer exposure to this compound. Some cellular processes, such as apoptosis or significant changes in protein expression, may not be apparent at earlier time points.

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response within your chosen incubation time. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment.

  • Cell Line Specific Differences: Different cell lines have varying sensitivities and metabolic rates, which can influence the time required for a compound to take effect.

Q3: I am observing high levels of cell death even at short incubation times. What should I do?

If you are observing excessive cytotoxicity, consider the following:

  • Reduce Incubation Time: Your chosen incubation time may be too long for the concentration of this compound you are using. A shorter incubation period might be sufficient to observe the desired effect without inducing widespread cell death.

  • Lower the Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment with a wider range of concentrations.

Troubleshooting Guides

Problem 1: Determining the Optimal Incubation Time for Cytotoxicity Assays

Recommended Approach:

  • Initial Range Finding: Start with a broad range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) and a range of this compound concentrations.

  • Cell Viability Assay: Utilize a cell viability assay such as MTT, MTS, or a resazurin-based assay to quantify the cytotoxic effect.[1][2]

  • Data Analysis: Plot cell viability against both concentration and incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a clear and reproducible dose-dependent effect.

Problem 2: Optimizing Incubation Time for Cell Cycle Analysis

Recommended Approach:

  • Time-Course Experiment: Treat your cells with a predetermined effective concentration of this compound (based on cytotoxicity data) for various time points (e.g., 12, 24, 36, and 48 hours).

  • Cell Cycle Staining: Fix the cells and stain them with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).[3][4][5][6]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][4][5][6]

  • Data Interpretation: Identify the incubation time that results in the most significant and consistent cell cycle arrest. For example, physalin B has been shown to induce G2/M arrest in non-small-cell lung cancer cells.[7]

Problem 3: Identifying the Optimal Incubation Time for Studying Signaling Pathways

Recommended Approach:

  • Short Time-Course: For analyzing early signaling events like protein phosphorylation, a shorter time course is recommended (e.g., 0, 15, 30, 60, 120 minutes). For changes in total protein expression, a longer time course (e.g., 6, 12, 24, 48 hours) may be necessary.

  • Western Blotting: Lyse the cells at each time point and perform Western blotting to detect changes in the expression or phosphorylation status of target proteins in pathways known to be affected by physalins, such as NF-κB, STAT3, and MAPK pathways.[8][9][10][11]

  • Densitometry Analysis: Quantify the band intensities to determine the time point at which the maximal change in protein expression or phosphorylation occurs.

Data Presentation

Table 1: Example Time-Course and Dose-Response Data for a Cytotoxicity Assay

Incubation Time (hours)This compound (µM)% Cell Viability
240 (Control)100
195
578
1052
2531
5015
480 (Control)100
188
562
1035
2518
505

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired incubation times (e.g., 24 and 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for the chosen incubation times.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[3][4]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[3][4][5]

  • Analysis: Incubate for 30 minutes in the dark at room temperature and analyze by flow cytometry.[3][4]

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired times, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[12][13]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with the primary antibody overnight at 4°C.[13][14]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[14]

Visualizations

experimental_workflow Workflow for Optimizing this compound Incubation Time cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Endpoint-Specific Optimization start Start with a broad range of incubation times and concentrations viability Perform Cell Viability Assay (e.g., MTT, MTS) start->viability ic50 Determine IC50 at each time point viability->ic50 endpoint Select desired experimental endpoint (e.g., Apoptosis, Cell Cycle, Signaling) ic50->endpoint Use IC50 data to inform Phase 2 experiment design time_course Perform a focused time-course experiment around the effective concentration and time from Phase 1 endpoint->time_course analysis Analyze the specific endpoint (e.g., Flow Cytometry for Cell Cycle, Western Blot for Signaling) time_course->analysis optimal_time Identify the optimal incubation time for the specific effect analysis->optimal_time

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_mapk MAPK Apoptosis Pathway isophysalin_g This compound ikk IKKβ isophysalin_g->ikk inhibits stat3 STAT3 isophysalin_g->stat3 inhibits jnk JNK isophysalin_g->jnk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus_nfkb NF-κB (in nucleus) nfkb->nucleus_nfkb translocates to pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) nucleus_nfkb->pro_inflammatory activates transcription p_stat3 p-STAT3 stat3->p_stat3 phosphorylated nucleus_stat3 p-STAT3 (in nucleus) p_stat3->nucleus_stat3 dimerizes and translocates to csc_genes Cancer Stem Cell Genes (e.g., c-myc, Oct4, Nanog) nucleus_stat3->csc_genes activates transcription cjun c-Jun jnk->cjun phosphorylates ap1 AP-1 cjun->ap1 forms apoptosis Apoptosis ap1->apoptosis induces

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

Unveiling the Synergistic Potential of Isophysalin G with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Isophysalin G with chemotherapy drugs is currently unavailable in the public domain. This guide utilizes data for Isophysalin A , a closely related physalin, to provide a comparative framework and explore potential synergistic mechanisms. The findings presented for Isophysalin A should be considered indicative and warrant specific investigation for this compound.

Introduction to this compound and Combination Therapy

This compound is a naturally occurring steroidal lactone belonging to the physalin family, compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. The concept of combining natural compounds with conventional chemotherapy is a burgeoning area of cancer research. This strategy aims to enhance the therapeutic efficacy of standard drugs, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower dosages of cytotoxic agents. This guide explores the potential of this compound in this context, drawing comparisons with established synergistic combinations of other natural products with frontline chemotherapy drugs, cisplatin (B142131) and doxorubicin (B1662922).

Isophysalin A: A Proxy for Understanding Potential Mechanisms

Isophysalin A has demonstrated notable anti-cancer effects, particularly against breast cancer cells. Understanding its mechanism of action provides a foundation for hypothesizing how this compound might interact with chemotherapy.

Table 1: Summary of Isophysalin A Effects on Breast Cancer Cells
MetricCell Line: MDA-MB-231Cell Line: MCF-7Reference
IC50 Value (as single agent) 351 µM355 µM[1]
Effect on Cell Proliferation InhibitionInhibition[1]
Effect on Colony Formation Reduction at 150 µMReduction at 150 µM[1]
Effect on Cell Migration Reduction at 150 µMReduction at 150 µM[1]
Effect on Apoptosis Increased late apoptotic subpopulation from 9.8% to 36.9% in mammospheresNot specified[2]
Effect on Breast Cancer Stem Cells (BCSCs) Reduced CD44high/CD24low subpopulation from 90.4% to 67.6%Not specified[1]
Modulated Signaling Pathway Inhibition of Stat3/IL-6 signaling pathwayNot specified[1][2]

Comparative Analysis: Synergistic Effects of Natural Compounds with Chemotherapy

To contextualize the potential of this compound, this section presents data on the synergistic effects of other natural compounds with cisplatin and doxorubicin in the same breast cancer cell lines studied with Isophysalin A. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Effects of Natural Compounds with Cisplatin and Doxorubicin in Breast Cancer Cells
Natural CompoundChemotherapy DrugCell LineIC50 of Chemo Drug (Alone)IC50 of Chemo Drug (in Combination)Combination Index (CI)Reference
Bromelain (B1164189) CisplatinMDA-MB-231~20 µM~1.5 µM (with 2 µM Bromelain)< 1 (Strong Synergy)[3]
Echistatin (B137904) CisplatinMDA-MB-231Not specifiedNot specifiedSynergistic increase in apoptosis[4]
Baicalein CisplatinMDA-MB-2313.5 µM1.75 µM (at 1:4 ratio with Baicalein)< 1
Hydralazine & Disulfiram DoxorubicinMCF-7 (Wild-Type)0.24 µM0.012 µM (with 20 µM Hydralazine & 0.03 µM Disulfiram)< 1
Renieramycin M DoxorubicinMCF-7356 nMSignificantly Reduced< 1 (at 1:50 ratio)[5]
Niclosamide DoxorubicinMCF-7Not specifiedNot specifiedSynergistic (CI in range of 0.42–0.97)[6]
Calcifediol DoxorubicinMCF-7Not specifiedNot specifiedSynergistic (CI < 1)[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Isophysalin A

Isophysalin A has been shown to inhibit the Stat3/IL-6 signaling pathway in breast cancer stem cells.[1][2] This pathway is crucial for cancer cell self-renewal, proliferation, and survival. By inhibiting this pathway, Isophysalin A can induce apoptosis and reduce the cancer stem cell population, which is often responsible for therapy resistance and relapse.

IsophysalinA_Pathway cluster_cell Breast Cancer Stem Cell IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation GeneExpression Target Gene Expression (e.g., c-myc, Oct4, Nanog) pSTAT3->GeneExpression Promotes Transcription Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Proliferation CSC Self-Renewal & Proliferation GeneExpression->Proliferation IsophysalinA Isophysalin A IsophysalinA->pSTAT3 Inhibits IsophysalinA->Apoptosis Induces

Caption: Proposed mechanism of Isophysalin A action on the Stat3/IL-6 signaling pathway.

General Experimental Workflow for Synergy Analysis

The following diagram outlines a typical workflow for assessing the synergistic effects of a test compound like this compound with a chemotherapy drug.

Synergy_Workflow cluster_workflow Synergistic Effect Evaluation Workflow start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) - Determine IC50 of each drug - Test drug combinations start->viability ci_calc Calculate Combination Index (CI) - Chou-Talalay Method viability->ci_calc synergy Synergistic? ci_calc->synergy apoptosis Apoptosis Assay (Annexin V/PI) synergy->apoptosis Yes end Conclusion: Synergistic Potential synergy->end No migration Cell Migration/Invasion Assay (Transwell) apoptosis->migration colony Colony Formation Assay migration->colony pathway Mechanism Analysis (e.g., Western Blot for signaling pathways) colony->pathway pathway->end

Caption: A general workflow for the experimental evaluation of drug synergy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, culture medium, test compounds (this compound, chemotherapy drug), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, the chemotherapy drug, and their combinations for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Materials: 6-well plates, culture medium, test compounds, crystal violet staining solution (0.5% crystal violet in 25% methanol).

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compounds for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 3 days.

    • When colonies are visible, wash the wells with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

    • Wash the plates with water and air dry.

    • Count the number of colonies (typically >50 cells).

Transwell Migration Assay

This assay evaluates the migratory capacity of cancer cells.

  • Materials: 24-well plates with transwell inserts (8 µm pore size), serum-free medium, medium with chemoattractant (e.g., 10% FBS), test compounds, cotton swabs, and crystal violet staining solution.

  • Procedure:

    • Pre-treat cells with test compounds for 24 hours.

    • Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the transwell insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

    • Count the migrated cells in several random fields under a microscope.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Flow cytometer, Annexin V-FITC/PI apoptosis detection kit, binding buffer, and treated cells.

  • Procedure:

    • Treat cells with test compounds for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

CD44/CD24 Breast Cancer Stem Cell Analysis

This assay identifies and quantifies the breast cancer stem cell population using flow cytometry.

  • Materials: Flow cytometer, fluorescently labeled antibodies against CD44 and CD24, and treated cells.

  • Procedure:

    • Treat cells with test compounds for a specified period.

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with anti-CD44 and anti-CD24 antibodies for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in buffer and analyze by flow cytometry.

    • Gate on the cell population and quantify the percentage of CD44high/CD24low cells.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with chemotherapy is lacking, the data from its close analog, Isophysalin A, suggests a promising avenue of investigation. Isophysalin A's ability to inhibit the Stat3/IL-6 pathway, a key driver of cancer stem cell survival and proliferation, points to a potential mechanism by which it could sensitize cancer cells to conventional chemotherapeutic agents.

The comparative data presented for other natural compounds highlight the significant potential for synergy, often allowing for a substantial reduction in the required dose of the cytotoxic drug to achieve a therapeutic effect. Future research should focus on direct in-vitro and in-vivo studies of this compound in combination with drugs like cisplatin and doxorubicin across various cancer types. Such studies are essential to validate its potential as a synergistic agent in cancer therapy and to elucidate its precise mechanisms of action.

References

Comparative analysis of Isophysalin G's effect on different inflammatory markers.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed review of the current scientific literature reveals Isophysalin G as a potent modulator of inflammatory responses, demonstrating significant inhibitory effects on a range of key inflammatory markers. This comparative analysis, designed for researchers, scientists, and drug development professionals, summarizes the available quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

This compound, a member of the physalin family of steroidal lactones, has garnered attention for its anti-inflammatory properties. This guide provides a comprehensive comparison of its effects on various inflammatory mediators, including cytokines and enzymes central to the inflammatory cascade.

Quantitative Analysis of this compound's Anti-Inflammatory Efficacy

The following table summarizes the quantitative data on the inhibitory effects of this compound and related physalins on various inflammatory markers. This data has been compiled from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research.

Inflammatory MarkerCompoundCell LineConcentration/IC50Observed EffectCitation
Nitric Oxide (NO) This compoundRAW 264.7-Significant inhibition of NO production[1]
Tumor Necrosis Factor-alpha (TNF-α) (mRNA) Isophysalin BRAW 264.7100 µg/mLSignificant decrease in mRNA expression[2]
Interleukin-1 beta (IL-1β) (mRNA) Isophysalin BRAW 264.7100 µg/mLNo significant difference in mRNA expression[2]

Note: Specific quantitative data such as IC50 values for this compound across a broader range of inflammatory markers are not extensively available in the reviewed literature. The data for Isophysalin B is included for comparative purposes within the physalin family.

Unraveling the Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of physalins, including this compound, is attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] this compound is believed to interfere with this cascade, preventing the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IsophysalinG This compound IsophysalinG->IKK inhibits DNA DNA NFkB_n->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes transcribes Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D F Lyse Cells C->F E Griess Assay for NO D->E G RNA Extraction F->G H Reverse Transcription G->H I qPCR for Cytokine mRNA H->I

References

Head-to-Head Study: Isophysalin G vs. Stattic in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made STAT3 a prime target for the development of novel anticancer therapies. This guide provides a head-to-head comparison of Isophysalin G, a naturally occurring physalin, and Stattic, a well-established synthetic small-molecule inhibitor of STAT3.

At a Glance: Performance Comparison

FeatureThis compoundStattic
STAT3 Inhibition (IC50) Data not available5.1 µM (inhibition of STAT3 SH2 domain)[1][2]
Mechanism of Action Likely inhibits STAT3 phosphorylation (inferred from Isophysalin A)Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain[1][2]
Cell Viability (IC50) Data not available for this compound. Isophysalin A: ~351-355 µM (MDA-MB-231 & MCF-7 breast cancer cells)[3][4]3.188 µM (CCRF-CEM T-ALL cells), 4.89 µM (Jurkat T-ALL cells)[5]

In-Depth Analysis

This compound: An Uncharacterized Physalin with Potential

This compound belongs to the physalin family of natural steroids, compounds that have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. While direct studies on this compound's role as a STAT3 inhibitor are currently unavailable, research on the closely related compound, Isophysalin A, offers valuable insights. Studies have shown that Isophysalin A can inhibit the STAT3 signaling pathway by reducing the total and nuclear protein levels of both STAT3 and its phosphorylated form (p-STAT3)[3][4]. This suggests that this compound may operate through a similar mechanism. However, the significantly higher IC50 value for cell viability of Isophysalin A compared to Stattic indicates a much lower potency in a cellular context. Further research is imperative to determine the specific STAT3 inhibitory activity and the anticancer efficacy of this compound.

Stattic: The Benchmark for STAT3 Inhibition

Stattic is one of the first and most widely utilized non-peptidic small-molecule inhibitors of STAT3. Its mechanism of action is well-documented, involving the direct binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization[6][1][2]. This targeted inhibition leads to the suppression of downstream STAT3-mediated gene transcription, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells with constitutively active STAT3. The low micromolar IC50 value for STAT3 inhibition and its proven efficacy in various cancer cell lines solidify its position as a benchmark compound in STAT3-targeted cancer research.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Nuclear Translocation Isophysalin_G This compound (Proposed) Isophysalin_G->STAT3 Inhibits Phosphorylation? Stattic Stattic Stattic->pSTAT3 Inhibits Dimerization DNA DNA pSTAT3_nuc->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Proposed mechanism of STAT3 signaling and inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound or Stattic Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-STAT3/STAT3 Treatment->Western_Blot IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant

Caption: General workflow for comparing STAT3 inhibitors.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, CCRF-CEM, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or Stattic for 24 to 72 hours. A vehicle control (DMSO) should be included.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: For MTS assays, measure the absorbance at 490 nm. For MTT assays, add a solubilizing agent and then measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

2. Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), indicating the inhibitory effect of the compounds on STAT3 activation.

  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound or Stattic at various concentrations for a specified time (e.g., 4-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio indicates inhibition of STAT3 phosphorylation.

Conclusion

Stattic remains a potent and well-characterized inhibitor of STAT3, serving as a valuable tool and benchmark in cancer research. This compound, based on the activity of its analogue Isophysalin A, shows potential as a STAT3 inhibitor. However, the current lack of direct and quantitative data on this compound's activity necessitates further investigation to validate its efficacy and mechanism of action. Head-to-head studies employing standardized protocols are crucial to accurately compare the therapeutic potential of these two compounds in the context of STAT3-driven cancers.

References

Assessing the Selectivity of Isophysalin G for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophysalin G, a member of the physalin family of naturally occurring steroids, presents a subject of interest for its potential anticancer properties. A critical aspect of any potential chemotherapeutic agent is its selectivity—the ability to preferentially target cancer cells while minimizing damage to healthy, normal cells. This guide aims to provide a comprehensive assessment of the selectivity of this compound.

Due to a lack of direct experimental data on this compound in the current scientific literature, this guide will conduct a comparative analysis of its close structural analogs, primarily other physalins (such as Physalin B, D, and F) and the related withanolide, Withaferin A. By examining the cytotoxic profiles and mechanisms of action of these related compounds, we can infer the potential selectivity of this compound and provide a framework for future research.

Physalins are C-28 steroids with a modified ergostane-type skeleton. The structure of this compound is characterized by a complex polycyclic system, which it shares with other physalins, suggesting the possibility of similar biological activities.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity of a compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to that in cancer cells (SI = IC50 normal / IC50 cancer). An SI value greater than 1 suggests a degree of selectivity for cancer cells.

Cytotoxicity of Physalins and Withaferin A on Cancer Cell Lines

The following table summarizes the IC50 values of various physalins and Withaferin A against a range of human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)
Physalin B CORL23Large Cell Lung Carcinoma< 2.0
MCF-7Breast Adenocarcinoma0.4 - 1.92
22Rv1Prostate Cancer< 2.0
796-OKidney Cancer< 2.0
A-498Kidney Cancer< 2.0
ACHNKidney Cancer< 2.0
CEMLeukemia< 2.0
HCT-116Colorectal Cancer< 2.0
Physalin D VariousVarious0.28 - 2.43 µg/mL
Physalin F T-47DBreast Carcinoma3.60 µg/mL
H460Non-small Cell Lung Cancer~5
A549Non-small Cell Lung Cancer~5
H1650Non-small Cell Lung Cancer~2.5
H1975Non-small Cell Lung Cancer~2.5
Withaferin A KLEEndometrial Cancer10
Colorectal Cancer CellsColon CancerLower than normal colon cells
Cytotoxicity of Physalins and Withaferin A on Normal Cell Lines

This table presents the available data on the cytotoxicity of these compounds against non-cancerous human cell lines.

CompoundNormal Cell LineCell TypeIC50 (µM)
Physalin B analog BJHuman Fibroblast>10
Withaferin A Normal Colon CellsColon EpithelialHigher than CRC cells[1]
THESCsEndometrial Stromal CellsViability reduced post 48h
Selectivity Index of Related Physalins

The selectivity index (SI) provides a quantitative measure of a compound's preferential cytotoxicity.

CompoundCancer Cell LineNormal Cell LineSelectivity Index (SI)
Physalin B L. tropicaBJ (Human Fibroblast)3.5[2]
5β,6β-epoxyphysalin B L. tropicaBJ (Human Fibroblast)7.34[2]
Physalin H L. tropicaBJ (Human Fibroblast)3.11[2]
Withanolides (56-60) U251, U87 (Glioblastoma)MRC-5 (Normal Fibroblast)~4-7 fold more selective than Withaferin A[3]

The data for related physalins suggest a potential for selectivity towards cancer cells, as indicated by SI values greater than 1.0. For instance, certain physalins demonstrate significantly higher toxicity to pathogenic organisms while being less harmful to human fibroblast cells.[2] Similarly, some withanolides have shown a several-fold higher selectivity for cancer cells over normal fibroblasts.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess cytotoxicity and mechanisms of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and biological processes.

G cluster_workflow Experimental Workflow for Selectivity Assessment A Cell Culture (Cancer and Normal Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Data Collection (Absorbance Measurement) C->D E IC50 Determination D->E F Selectivity Index Calculation (SI = IC50 Normal / IC50 Cancer) E->F

Workflow for assessing compound selectivity.

G cluster_pathway Proposed Apoptotic Pathway for Physalins Physalins Physalins MAPK MAPK Activation (p38, JNK, ERK) Physalins->MAPK ROS Increased ROS Production MAPK->ROS p53 p53 Activation ROS->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Dysfunction Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Physalin-induced apoptotic signaling pathway.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The selective anticancer activity of physalins and related compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

  • Apoptosis Induction: Many physalins have been shown to trigger apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[10] This can lead to an increase in reactive oxygen species (ROS), activation of the tumor suppressor protein p53, and subsequent activation of pro-apoptotic proteins like Bax and Bak.[10][11] This cascade of events results in mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[10]

  • Cell Cycle Arrest: Several physalins, including Physalin F, have been observed to induce cell cycle arrest, often at the G2/M phase.[12] This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in proliferation.

The selectivity of these compounds may arise from the fact that cancer cells often have a higher basal level of ROS and are more reliant on certain signaling pathways for survival, making them more susceptible to perturbations induced by physalins.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently unavailable, a comparative analysis of its structural analogs provides a strong basis for its potential as a selective anticancer agent. Data from other physalins, such as Physalin B and F, and the related withanolide Withaferin A, demonstrate preferential cytotoxicity towards cancer cells over normal cells in several studies.[1][2][3] The mechanisms underlying this selectivity likely involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways that are often dysregulated in cancer.

The information presented in this guide underscores the need for further investigation into this compound. Future studies should focus on direct comparative cytotoxicity assays using a panel of cancer cell lines and their corresponding normal counterparts to determine its IC50 values and selectivity index. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in validating its potential as a selective therapeutic agent for cancer treatment.

References

Replicating key findings of Isophysalin G research from other labs.

Author: BenchChem Technical Support Team. Date: December 2025

Replicating Key Findings of Isophysalin G: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key research findings for this compound, a naturally occurring seco-steroid belonging to the physalin class of withanolides. Physalins are recognized for a variety of pharmacological activities, including anticancer, anti-inflammatory, and antinociceptive effects.[1] This document focuses on presenting the data and methodologies from various lab studies to aid in the replication and further investigation of this compound's therapeutic potential.

Anti-Inflammatory and Immunomodulatory Activity

This compound, alongside other physalins like A, B, and F, has been identified as a potent inhibitor of inflammatory responses. Key findings indicate its ability to suppress the production of several pro-inflammatory mediators in cellular and animal models.

Key Finding: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

Multiple studies have demonstrated that physalins, including this compound, can significantly inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[1] This effect is a cornerstone of its anti-inflammatory profile. The general mechanism for physalins involves the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a central regulator of inflammatory gene expression.[1][2] By inhibiting this pathway, physalins decrease the expression and release of mediators like NO, tumor necrosis factor (TNF), and various interleukins (IL-1β, IL-6, IL-12).[1][2]

Comparative Data: Inhibition of NO Production

The following table summarizes findings on the inhibitory effects of various physalins on NO production, providing a comparative context for this compound's activity.

CompoundCell LineStimulantKey ResultReference
This compound RAW 264.7LPSShowed inhibitory activity on NO production.[3]
Physalin ARAW 264.7LPSShowed significant NO production inhibiting activity.[3]
Isophysalin ARAW 264.7LPSShowed significant NO production inhibiting activity.[3]
Physalin ORAW 264.7LPSShowed significant NO production inhibiting activity.[3]
Physalin BMacrophagesLPS/IFN-γInhibits NO production.[1]
Physalin FMacrophagesLPS/IFN-γInhibits NO production.[1]
Signaling Pathway: NF-κB Inhibition

The primary anti-inflammatory mechanism of physalins is the inhibition of the canonical NF-κB signaling pathway. An external inflammatory stimulus, such as LPS binding to a Toll-like receptor (TLR), activates the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Physalins disrupt this cascade, preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[1][4]

NF_kB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa IkBa_p P-IκBα IkBa->IkBa_p NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases IsophysalinG This compound IsophysalinG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF, IL-6) DNA->Genes Transcription

Figure 1: Simplified diagram of this compound inhibiting the NF-κB signaling pathway.

Replication Protocol: NO Inhibition in LPS-Stimulated Macrophages

This protocol is a synthesized methodology based on standard procedures for measuring nitric oxide production in RAW 264.7 cells.[5][6][7][8]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell adherence.[8]

  • Treatment:

    • Prepare stock solutions of this compound in DMSO. Further dilute with fresh serum-free DMEM to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Remove the culture medium from the wells and replace it with medium containing the various concentrations of this compound.

    • Pre-incubate the cells with this compound for 1 hour.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a separate 96-well plate.[6][7]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[5][8]

    • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Controls:

    • Negative Control: Cells with medium only (no LPS or this compound).

    • Vehicle Control: Cells treated with LPS and the highest concentration of DMSO used.

    • Positive Control: Cells treated with LPS only.

Antinociceptive (Pain-Relief) Activity

Studies have investigated the pain-relieving properties of physalins, including this compound, using established animal models of pain.

Key Finding: Reduction of Nociceptive Behavior in the Formalin Test

Systemic administration of this compound has been shown to produce a dose-related antinociceptive effect in the formalin test in mice. This test induces a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later inflammatory phase. The ability of this compound to inhibit the second phase, in particular, highlights its anti-inflammatory mechanism in pain relief.

Comparative Data: Antinociceptive Effects of Physalins
CompoundAnimal ModelTestKey Result
This compound MiceWrithing & Formalin TestsProduced dose-related antinociceptive effects.
Physalin BMiceWrithing & Formalin TestsProduced dose-related antinociceptive effects.
Physalin DMiceWrithing & Formalin TestsProduced dose-related antinociceptive effects.
Physalin FMiceWrithing & Formalin TestsProduced dose-related antinociceptive effects.
Experimental Workflow: Murine Formalin Test

The following diagram outlines the typical workflow for conducting the formalin test to assess the antinociceptive properties of a test compound like this compound.

Formalin_Test_Workflow start Start acclimate Acclimatize Mice to Observation Chambers (20-60 min) start->acclimate administer Administer Test Compound (this compound, i.p.) or Vehicle (30 min prior to formalin) acclimate->administer inject Inject Formalin (2.5%, 20 µL) subcutaneously into hind paw administer->inject observe1 Observe & Record Phase 1 (0-5 min post-injection) Time spent licking/biting paw inject->observe1 quiescent Quiescent Period (5-15 min) observe1->quiescent observe2 Observe & Record Phase 2 (15-40 min post-injection) Time spent licking/biting paw quiescent->observe2 analyze Analyze Data: Compare licking time between treated and vehicle groups observe2->analyze end End analyze->end

Figure 2: Experimental workflow for the murine formalin test of nociception.

Replication Protocol: Formalin Test in Mice

This protocol is synthesized from standard methodologies for the formalin-induced nociception model.[9][10][11][12]

  • Animals:

    • Use male CD-1 or Swiss Webster mice (20-25 g).

    • House animals with free access to food and water on a 12-hour light/dark cycle.

    • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Acclimation:

    • Place each mouse individually into a clear observation chamber (e.g., a glass cylinder) for 20-30 minutes to allow them to habituate to the environment.[11]

  • Drug Administration:

    • Administer this compound (e.g., at doses of 0.5, 1, 5 mg/kg) or vehicle (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection.

    • This is typically done 30 minutes prior to the formalin injection.[12]

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[11][12]

  • Observation and Scoring:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Start a timer and record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase 1 (Neurogenic Pain): Record licking/biting time from 0 to 5 minutes post-injection.[9][12]

    • Phase 2 (Inflammatory Pain): Record licking/biting time from 15 to 30 or 15 to 40 minutes post-injection.[9][12]

  • Data Analysis:

    • Calculate the total time spent licking/biting for each phase for each animal.

    • Compare the mean scores of the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the score indicates an antinociceptive effect.

Cytotoxic (Anti-Cancer) Activity

While data on this compound is less extensive than for other physalins like B, D, and F, the class of compounds is known for its cytotoxic effects against various human cancer cell lines.[13][14]

Key Finding: Physalins Exhibit Broad Cytotoxicity

Physalins B and D have demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar or even nanomolar range.[13][15] For example, Physalin D has shown IC50 values between 0.51-4.47 µM against nine different tumor cell lines.[13] While specific IC50 values for this compound are not as widely reported, its structural similarity suggests it is a valuable candidate for further cytotoxic screening.

Comparative Data: Cytotoxicity of Physalins Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Physalin BMultipleProstate, Kidney, Leukemia, etc.< 2 µM[1][13]
Physalin DMultipleVarious0.51 - 4.47 µM[13]
Physalin DHL-60Promyelocytic Leukemia0.052 µM[15]
Physalin DMDA-MB-231Breast Cancer0.994 µM[15]
Physalin FMultipleProstate, Kidney, Leukemia, etc.< 2 µM[1][13]
Replication Protocol: MTT Cytotoxicity Assay

This is a standard protocol for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[16]

  • Cell Culture and Seeding:

    • Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in the appropriate medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results on a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

References

Isophysalin G: A Comparative Performance Analysis in Established vs. Patient-Derived Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential performance of Isophysalin G, a natural compound with putative anti-cancer properties, in traditional established cancer cell lines versus more clinically relevant patient-derived cell line models. Due to the limited availability of direct experimental data for this compound, this comparison draws upon data from closely related physalins and the known biological differences between these two types of cell culture models.

Executive Summary

Established cancer cell lines, while foundational to cancer research, are often genetically and phenotypically divergent from the tumors they originated from. Patient-derived cell lines, including those grown as 3D organoids, are increasingly recognized for their superior ability to recapitulate the heterogeneity and drug response of the original patient tumor. This guide posits that this compound is likely to exhibit lower efficacy (higher IC50 values) but more clinically translatable results when evaluated in patient-derived models compared to established cell lines. This is attributed to the inherent drug resistance mechanisms, slower proliferation rates, and complex microenvironments better represented in patient-derived cultures.

Data Presentation: Quantitative Analysis of Physalins

CompoundCell LineCancer TypeIC50 (µM)Citation
Isophysalin AMDA-MB-231Breast Cancer351[1]
Isophysalin AMCF-7Breast Cancer355[1]

Note: The high IC50 values for Isophysalin A suggest that it may have modest direct cytotoxicity and could exert its effects through other mechanisms, such as inhibiting cancer stemness.[1]

Established vs. Patient-Derived Cell Lines: A Head-to-Head Comparison

FeatureEstablished Cell LinesPatient-Derived Cell LinesImplications for this compound Performance
Genetic & Phenotypic Stability Genetically drifted from the original tumor over time and passages.[2] Homogeneous cell populations.More closely represent the genetic and phenotypic heterogeneity of the patient's tumor.[3][4]This compound's efficacy may be overestimated in established lines that have lost resistance mechanisms present in the original tumor.
Growth Characteristics Typically rapid proliferation in 2D monolayer culture.Slower growth rates, often cultured as 3D spheroids or organoids, mimicking in vivo tumor architecture.[5][6]The anti-proliferative effects of this compound might be less pronounced in slower-growing patient-derived cells.
Drug Sensitivity Generally more sensitive to chemotherapeutic agents.[2]Often exhibit higher drug resistance, reflecting the clinical reality.[5][6]Expect higher IC50 values for this compound in patient-derived models.
Tumor Microenvironment Lack of a native tumor microenvironment and cell-cell interactions.Can be co-cultured with stromal and immune cells to better replicate the tumor microenvironment.The influence of the microenvironment on this compound's activity can be better assessed in patient-derived models.
Clinical Relevance Limited predictive power for clinical outcomes.Higher predictive value for patient response to therapy.Efficacy data from patient-derived models are more likely to translate to clinical settings.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Isophysalin_G_Putative_Signaling_Pathway Putative Signaling Pathway of this compound cluster_cell Cancer Cell cluster_pathway Stat3/IL-6 Signaling cluster_effects Cellular Effects Isophysalin_G This compound pStat3 p-Stat3 Isophysalin_G->pStat3 Inhibition Apoptosis Apoptosis Isophysalin_G->Apoptosis Induction Stat3 Stat3 Stat3->pStat3 Phosphorylation IL6 IL-6 pStat3->IL6 Upregulation Proliferation Cell Proliferation pStat3->Proliferation Promotes Stemness Cancer Stemness pStat3->Stemness Promotes IL6->Stemness Promotes

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_models Cell Models cluster_assays Assays Established Established Cell Lines (2D Culture) Treatment This compound Treatment (Dose-Response) Established->Treatment PatientDerived Patient-Derived Cell Lines (3D Culture) PatientDerived->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Assay) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Signaling Signaling Pathways (Western Blot) Treatment->Signaling DataAnalysis Data Analysis & Comparison Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Signaling->DataAnalysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Procedure:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Stat3, p-Stat3, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

While direct comparative data for this compound is lacking, the established differences between established and patient-derived cell lines provide a strong basis for predicting its performance. It is anticipated that this compound will show greater efficacy in established cell lines, but its therapeutic potential will be more accurately reflected in studies utilizing patient-derived models. Future research should prioritize the evaluation of this compound in a panel of well-characterized patient-derived cell lines and organoids to ascertain its clinical relevance and mechanism of action.

References

Safety Operating Guide

Proper Disposal of Isophysalin G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of Isophysalin G, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a steroidal compound that necessitates careful handling and disposal due to its potential health and environmental hazards. Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals to mitigate risks and maintain a safe laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, in line with established safety practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. The primary hazards associated with this compound include:

  • Skin Sensitization: May cause an allergic skin reaction.

  • Suspected Carcinogen: Suspected of causing cancer.

  • Organ Toxicity: May cause damage to organs (blood, kidney) through prolonged or repeated exposure.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Therefore, the following PPE is mandatory when handling this compound and its waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A fully fastened laboratory coat

All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data for this compound

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₀O₁₀[1]
Molecular Weight 526.5 g/mol [1][2]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Pyridine, Acetone[2]
Purity ≥95%[2]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedural steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Waste Segregation and Collection
  • Designated Waste Containers: All waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard warnings: "Suspected Carcinogen," "Skin Sensitizer," "Organ Toxicity," "Aquatic Hazard"

    • The date of initial waste accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound and the first rinse of any contaminated glassware in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

Decontamination of Labware
  • Initial Rinse: All glassware and equipment that have come into contact with this compound must be decontaminated. The first rinse should be with a solvent in which this compound is soluble (e.g., acetone, ethyl acetate) and this rinsate must be collected as hazardous waste.

  • Subsequent Rinsing: After the initial collection of the rinsate, the glassware can be washed according to standard laboratory procedures.

Disposal of Empty this compound Containers
  • An empty container that has held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container label should be defaced, and the container can then be disposed of as regular non-hazardous waste, in accordance with institutional policies.

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): All hazardous waste containers must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: Liquid hazardous waste containers should be stored in secondary containment to prevent spills.

Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the hazardous waste container is full, or if it has been in storage for a specified period (typically six months to a year, depending on institutional policy), contact your institution's EHS office to arrange for a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. Its high aquatic toxicity poses a significant threat to the environment.

  • Do Not Dispose in Regular Trash: Untreated this compound waste and non-decontaminated labware must not be disposed of in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

IsophysalinG_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_pathways Disposal Pathways cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_labware_decon Labware Decontamination cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., unused powder, contaminated gloves) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_generated->liquid_waste Liquid contaminated_labware Contaminated Labware waste_generated->contaminated_labware Labware empty_container Empty Original Container waste_generated->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_1 First Rinse with Solvent contaminated_labware->rinse_1 triple_rinse Triple Rinse with Solvent empty_container->triple_rinse store_waste Store Waste in SAA (Closed, Secondary Containment) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_1->collect_rinsate collect_rinsate->collect_liquid wash_labware Wash Labware Normally collect_rinsate->wash_labware collect_all_rinsate Collect ALL Rinsate as Liquid Hazardous Waste triple_rinse->collect_all_rinsate collect_all_rinsate->collect_liquid deface_label Deface Label collect_all_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Isophysalin G. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health and environmental hazards. Understanding these risks is the first step toward safe handling. The following table summarizes the key hazards associated with this compound.

Hazard ClassGHS CategoryHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
CarcinogenicityCategory 2H351: Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Blood, Kidney) through prolonged or repeated exposure.
Short-term (Acute) Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.
Long-term (Chronic) Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a splash hazard.[1][2]Eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin/Body Chemical-resistant gloves (e.g., nitrile), a lab coat, and protective clothing to prevent skin exposure.[3][4][5] Contaminated work clothing must not be allowed out of the workplace.Handle in accordance with good industrial hygiene and safety practice.[3]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[6] Do not breathe dust. If dusts are generated, a NIOSH-approved respirator may be necessary.[1][7]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a dry and well-ventilated place.[3][6]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[6]

  • Follow the recommended storage temperature provided on the product label.

2. Preparation and Handling:

  • Always work within a certified chemical fume hood.[6]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

  • Avoid the generation and inhalation of dust.[3]

  • Use dedicated labware and equipment. If not possible, thoroughly decontaminate after use.

  • Wash hands thoroughly after handling.

3. In Case of a Spill:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • Cover drains to prevent environmental release.[6]

  • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • For liquid spills, collect, bind, and pump off spills. Absorb with an inert material (e.g., Chemizorb®) and place in a designated waste container.[6]

  • Clean the affected area thoroughly.[6]

4. Emergency Procedures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation or rash occurs, get medical advice/attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[6]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, gloves, and labware, must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams to avoid cross-contamination and ensure proper disposal.

2. Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and "this compound".

  • Keep the waste container tightly closed.[3]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or with household garbage.[3][8]

  • Avoid release to the environment.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Weigh/Handle Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate & Dispose of Waste f->g h Remove PPE & Wash Hands g->h h->a i Spill or Exposure Occurs j Follow Emergency Procedures i->j k Seek Medical Attention j->k

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.